molecular formula C12H13NO2 B1267908 Ethyl 2-cyano-3-phenylpropanoate CAS No. 6731-58-4

Ethyl 2-cyano-3-phenylpropanoate

Cat. No.: B1267908
CAS No.: 6731-58-4
M. Wt: 203.24 g/mol
InChI Key: SYKQOFCBFHMCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-phenylpropanoate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKQOFCBFHMCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281199
Record name ethyl 2-cyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6731-58-4
Record name 6731-58-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ethyl 2-cyano-3-phenylpropanoate, a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and practical utility, grounded in established scientific principles and methodologies.

Molecular Structure and Identification

This compound is an organic ester characterized by a central propanoate backbone substituted with a cyano group at the alpha-position and a phenyl group at the beta-position.[1] This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.

The definitive structure and key identifiers of this compound are summarized below.

Chemical Structure

The two-dimensional structure of this compound is depicted in the following diagram.

Caption: 2D Structure of this compound.

Compound Identification

For unambiguous identification and database referencing, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 6731-58-4[2]
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
SMILES CCOC(=O)C(CC1=CC=CC=C1)C#N[2]
InChIKey SYKQOFCBFHMCJV-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its handling requirements.

Physicochemical Data
PropertyValueUnitSource
Boiling Point 344.1°C at 760 mmHg[1]
Density 1.095g/cm³[1]
Flash Point 163.5°C[1]
Refractive Index 1.515[1]
Vapor Pressure 6.75E-05mmHg at 25°C[1]
Topological Polar Surface Area 50.1Ų[2]
Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, characteristic peaks are expected in the following regions:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the phenyl group (multiplet), and the protons on the propanoate backbone.

  • ¹³C NMR: Resonances for the carbonyl carbon, the cyano carbon, the carbons of the ethyl group, the phenyl ring, and the propanoate chain.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-H stretches of the aromatic and aliphatic portions.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[2]

Synthesis and Reactivity

The primary route for the synthesis of related cyano-esters is the Knoevenagel condensation, a versatile and widely employed carbon-carbon bond-forming reaction.[3]

Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation involves the reaction of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone in the presence of a basic catalyst.[4] The reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile.[4]

Knoevenagel_Mechanism Reactants Ethyl Cyanoacetate + Benzaldehyde Enolate Enolate Formation (Deprotonation) Reactants->Enolate + Base Base Base (e.g., Piperidine) Nucleophilic_Attack Nucleophilic Attack on Benzaldehyde Carbonyl Enolate->Nucleophilic_Attack Intermediate Tetrahedral Intermediate (β-hydroxy adduct) Nucleophilic_Attack->Intermediate Dehydration Dehydration (Elimination of H₂O) Intermediate->Dehydration Product Ethyl 2-cyano-3-phenylpropenoate Dehydration->Product Reduction Reduction (e.g., H₂, Pd/C) Product->Reduction Final_Product This compound Reduction->Final_Product

Caption: Generalized Knoevenagel Condensation and Subsequent Reduction.

It is important to note that the direct product of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate is the unsaturated ethyl 2-cyano-3-phenylpropenoate. To obtain the target saturated compound, this compound, a subsequent reduction step is necessary to saturate the carbon-carbon double bond.

Experimental Protocol: Synthesis via Knoevenagel Condensation and Reduction

This protocol is a representative procedure adapted from established methodologies for Knoevenagel condensations.[4][5]

Step 1: Knoevenagel Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq), benzaldehyde (1.0 eq), and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc), to the mixture.[6]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product, ethyl 2-cyano-3-phenylpropenoate, can be purified by recrystallization or column chromatography.

Step 2: Reduction

  • Reaction Setup: Dissolve the purified ethyl 2-cyano-3-phenylpropenoate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Applications in Research and Development

The trifunctional nature of this compound—possessing an ester, a nitrile, and a phenyl group—makes it a valuable building block in organic synthesis.[7]

  • Pharmaceutical Synthesis: The cyanoacrylate and related structures are precursors to a variety of biologically active molecules.[7][8] They serve as intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents.[9] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to diverse molecular scaffolds.

  • Agrochemicals: This compound and its derivatives are utilized in the development of new pesticides and herbicides.[1][7] Cyanoacrylates have been identified as inhibitors of photosystem II, a key process in plant photosynthesis, which is a mechanism for herbicidal activity.[8]

  • Fine Chemicals and Materials Science: It serves as an intermediate in the production of fragrances, flavorings, specialty polymers, and resins.[1][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[2]

Hazard CodeDescription
H302+H312 Harmful if swallowed or in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • First Aid:

    • In case of skin contact: Wash with plenty of water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • If swallowed: Rinse mouth and get medical help.[10]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Always consult the most current Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure and its role as a key intermediate in the synthesis of a wide array of valuable products. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.

References

  • PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]

  • ChemRxiv. (2022, January 4). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Cambridge Open Engage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl (2Z)-2-Cyano-3-[(4-phenylphenyl)amino]prop-2-enoate. Retrieved from [Link]

Sources

The Synthetic Versatility of Ethyl 2-cyano-3-phenylpropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, activated methylene compounds have long been prized for their versatility. This guide focuses on a particularly valuable synthon: Ethyl 2-cyano-3-phenylpropanoate. Its unique combination of a reactive methylene group, an electron-withdrawing nitrile, an ester moiety, and a phenyl ring makes it a powerful precursor for a diverse array of chemical transformations. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying mechanistic principles that govern its reactivity.

Core Reactivity and Mechanistic Considerations

This compound, with the chemical formula C₁₂H₁₃NO₂, possesses a stereocenter at the α-carbon, which is flanked by both a cyano and an ester group. These electron-withdrawing groups significantly increase the acidity of the α-proton, facilitating its deprotonation by even mild bases to form a resonance-stabilized carbanion. This carbanion is the key reactive intermediate in many of the reactions discussed herein. The presence of the benzyl group also influences the steric and electronic environment of the molecule, which can be leveraged for stereoselective transformations.

Key Synthetic Applications

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and this compound is an excellent substrate for this transformation. The reaction involves the condensation with aldehydes or ketones, typically catalyzed by a weak base, to yield highly functionalized α,β-unsaturated products. These products are, in turn, valuable intermediates for further synthetic elaborations.[1][2]

Causality in Experimental Choices: The choice of base is critical. Weak bases like piperidine or pyridine are often sufficient to deprotonate the active methylene group without promoting side reactions like self-condensation or hydrolysis of the ester. The solvent is typically a non-polar aprotic solvent like benzene or toluene, which allows for the azeotropic removal of water, driving the equilibrium towards the product. For more reactive aldehydes, the reaction can often be performed at room temperature, while less reactive ketones may require heating.[3][4]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

  • Materials: this compound (1.0 eq), Benzaldehyde (1.0 eq), Piperidine (0.1 eq), Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, benzaldehyde, and toluene.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Aldehyde/KetoneBaseSolventTime (h)Yield (%)Reference
BenzaldehydePiperidineToluene385[5]
4-ChlorobenzaldehydePyrrolidineEthanol292[6]
CyclohexanoneTiCl₄/Et₃NDichloromethane678[7]

Mechanism of Knoevenagel Condensation

Knoevenagel cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration A This compound C Resonance-stabilized Carbanion (Enolate) A->C + Base B Base (e.g., Piperidine) E Alkoxide Intermediate C->E + Aldehyde/Ketone D Aldehyde/Ketone F β-Hydroxy Adduct E->F + H₂O G α,β-Unsaturated Product F->G - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Michael Addition: Carbon-Carbon Bond Formation with Precision

The resonance-stabilized carbanion generated from this compound can act as a potent nucleophile in Michael 1,4-addition reactions. This allows for the formation of new carbon-carbon bonds with a wide range of Michael acceptors, such as α,β-unsaturated ketones (chalcones), esters, and nitriles.[1][8] The resulting adducts are highly functionalized and can be further cyclized to generate complex carbocyclic and heterocyclic systems.

Causality in Experimental Choices: The choice of base and solvent is again crucial for controlling the reaction. Stronger, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often used to ensure complete deprotonation of the active methylene compound. Aprotic solvents such as THF or DMF are preferred to avoid protonation of the intermediate enolate. The reaction is often run at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Michael Addition to Chalcone

  • Materials: this compound (1.0 eq), Chalcone (1.0 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol.

    • Add sodium ethoxide portion-wise at 0 °C and stir the mixture for 30 minutes.

    • Add a solution of chalcone in anhydrous ethanol dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mechanism of Michael Addition

Michael_Addition cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3: Protonation A This compound C Carbanion (Enolate) A->C + Base B Base E Enolate Adduct C->E + Michael Acceptor D Michael Acceptor (e.g., Chalcone) F Michael Adduct E->F + H⁺ source

Caption: Mechanism of the Michael Addition Reaction.

Synthesis of Heterocycles: Building Biologically Relevant Scaffolds

This compound is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds, many of which form the core of biologically active molecules.

Poly-substituted pyridines and dihydropyridines can be synthesized through multicomponent reactions involving this compound. For instance, in a variation of the Hantzsch pyridine synthesis, it can react with an aldehyde, an enamine or β-ketoester, and an ammonia source to construct the dihydropyridine ring.[9] These dihydropyridine derivatives are of significant interest in medicinal chemistry, as many exhibit calcium channel blocking activity, similar to the drug nifedipine.[10][11][12]

Experimental Protocol: Multicomponent Synthesis of a Dihydropyridine Derivative

  • Materials: this compound (1.0 eq), Aromatic Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Ammonium Acetate (1.2 eq), Ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound, the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

The reaction of this compound with hydrazine derivatives provides a straightforward route to substituted pyrazoles.[13][14] The initial condensation and subsequent cyclization can be controlled to yield various pyrazole isomers. Pyrazole moieties are present in a wide range of pharmaceuticals, including anti-inflammatory and anticancer agents.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Materials: this compound (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization.

Illustrative Workflow for Heterocycle Synthesis

Heterocycle_Synthesis A This compound D Dihydropyridines (e.g., Nifedipine Analogues) A->D Multicomponent Reaction E Pyrazoles A->E Condensation/ Cyclization B Aldehyde + β-Ketoester + Ammonia Source C Hydrazine Derivatives

Caption: Synthetic pathways from this compound to heterocycles.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of therapeutic agents. Its utility in constructing dihydropyridine scaffolds makes it a relevant starting material for the synthesis of analogues of calcium channel blockers used in the treatment of hypertension.[10][12] Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further functionalization and the synthesis of compounds with potential anticonvulsant properties.[15][16]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for its participation in a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide has provided a comprehensive overview of its most important applications, including the Knoevenagel condensation, Michael addition, and the synthesis of medicinally relevant heterocyclic systems. By understanding the underlying mechanistic principles and having access to detailed experimental protocols, researchers can effectively harness the synthetic potential of this remarkable compound to accelerate their research and development endeavors.

References

  • Ammida, N. & Giath, H. (2003).
  • Asiri, A. M., et al. (2012). Crystal structure and spectroscopic characterization of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Journal of Chemical Crystallography, 42(9), 925-928.
  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(10), o1123–o1124. [Link]

  • Chang, M., et al. (2021). An overview on the synthesis of chromene derivatives. Journal of the Iranian Chemical Society, 18(7), 1595-1631.
  • Dong, X., et al. (2021). Recent advances in the synthesis of piperidines. Chinese Chemical Letters, 32(1), 1-12.
  • Franconetti, A., et al. (2016). Synthesis, structural characterization and theoretical studies of new ethyl (E)-2-cyano-3-(5-substituted-furan-2-yl)
  • Hsiao, Y., et al. (2004). A convenient and efficient method for the synthesis of β-amino acids. Tetrahedron Letters, 45(43), 8025-8028.
  • Ismail, M. F., et al. (2017). Synthesis and anticonvulsant activity of some new succinimide derivatives. Medicinal Chemistry Research, 26(8), 1746-1756.
  • Kalkhambkar, R. G., et al. (2012). Synthesis and crystal structure of ethyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate. Journal of Chemical Crystallography, 42(10), 1059-1062.
  • Michael Addition Reaction Mechanism. (2018, May 10). Organic Chemistry Tutor. [Link]

  • Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. (2004). Bioorganic & Medicinal Chemistry, 12(1), 157-164. [Link]

  • Pot Multicomponent, Synthesis, Characterization and Anti-bacterial activity, of some 2- substituted-3-cyano-Pyridine Derivatives. (2015). Ibn Al-Haitham Journal for Pure and Applied Science, 28(2). [Link]

  • Solvent -Free One -Pot Multicomponent, Synthesis, Characterization and Anti-bacterial activity, of some 2substituted-3-cyano-Pyridine Derivatives. (2017). Journal of Applicable Chemistry, 6(2), 263-271.
  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Motokura, K., et al. (2019). Heterogeneous acid catalyst for carbon–carbon bond formation. Catalysis Science & Technology, 9(1), 26-45.
  • Potkin, V. I., et al. (2024). Synthesis and crystal structure of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.
  • Qiu, G., et al. (2004). A facile synthesis of ethyl 2-cyano-3-arylacrylates catalyzed by KF/Al2O3. Journal of Chemical Research, 2004(5), 346-347.
  • Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2023). RSC Medicinal Chemistry, 14(6), 1147-1161. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1). [Link]

  • Sheibani, H., et al. (2009). An efficient one-pot synthesis of pyrimidine derivatives. Journal of the Iranian Chemical Society, 6(3), 545-550.
  • Wang, G., et al. (2003). Synthesis and herbicidal activities of novel 3-amino-2-cyanoacrylates. Journal of Agricultural and Food Chemistry, 51(19), 5692-5698.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). International Journal of Molecular Sciences, 22(6), 2931. [Link]

  • Xiao, F., et al. (2012). Organocatalytic asymmetric synthesis of functionalized cyclohexenes.
  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Xie, J., et al. (2022). Recent advances in the synthesis of pyranocoumarins. Molecules, 27(1), 223.
  • Zhang, J., et al. (2017). Asymmetric synthesis of polysubstituted cyclopropanes.
  • Ammida, N. & Giath, H. (2003).
  • Kim, S., et al. (2005). A facile synthesis of 2-pyridones. Tetrahedron Letters, 46(21), 3683-3685.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2022). RSC Advances, 12(46), 30069-30081. [Link]

  • Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. (2002). Farmaco, 57(2), 123-128. [Link]

  • Moirangthem, D. S. & Laitonjam, W. S. (2009). A simple and efficient method for the synthesis of pyrimidine derivatives.
  • Sharanin, Y. A., et al. (1980). A new method for the synthesis of 2-amino-3-cyanoanilines.
  • Dong, G., et al. (2010). A facile synthesis of chromenes via a domino Knoevenagel-hetero-Diels-Alder reaction. Organic Letters, 12(23), 5542-5545.
  • Imagawa, H., et al. (2016). Asymmetric synthesis of pyrrolidines via [3+2] cycloaddition. The Journal of Organic Chemistry, 81(17), 7584-7593.
  • Khan, A. T., et al. (2014). A facile and efficient synthesis of functionalized tetrahydrofurans. Tetrahedron Letters, 55(30), 4153-4156.
  • Irfan, M., et al. (2021).
  • Deshpande, R. J., et al. (2012). Synthesis and crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Journal of Chemical Crystallography, 42(1), 74-77.
  • Benouatas, A., et al. (2021). Synthesis, crystal structure, and DFT studies of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. Journal of Molecular Structure, 1225, 129258.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry, 77(17), 7538-7546. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-phenylpropanoate, a versatile bifunctional molecule, serves as a cornerstone in contemporary organic synthesis. Its unique structure, incorporating a nitrile, an ester, and a phenyl group, offers a rich landscape for chemical transformations, making it a valuable intermediate in the synthesis of a diverse array of complex molecules, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its characterization and applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is also known by several synonyms, including ethyl benzylcyanoacetate and 2-cyano-3-phenylpropionic acid ethyl ester[1]. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 6731-58-4[1]
Appearance Colorless liquid (typical)
Boiling Point Not well-defined, subject to decomposition
Solubility Soluble in most organic solvents

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here benzaldehyde[2][3]. The choice of base is critical to the reaction's success, with weaker bases like piperidine being commonly employed to avoid side reactions.

Reaction Mechanism: Knoevenagel Condensation

The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: The basic catalyst, typically piperidine, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. This results in the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy adduct (an aldol).

  • Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate.

  • Reduction (for the saturated product): To obtain the target molecule, this compound, the unsaturated intermediate must be reduced. This can be achieved through various methods, such as catalytic hydrogenation.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2 & 3: Nucleophilic Attack & Aldol Addition cluster_step3 Step 4: Dehydration cluster_step4 Step 5: Reduction Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ion Ethyl_Cyanoacetate->Enolate + Piperidine Piperidine Piperidine (Base) Aldol_Adduct β-Hydroxy Adduct Enolate->Aldol_Adduct + Benzaldehyde Benzaldehyde Benzaldehyde Unsaturated_Product Ethyl 2-cyano-3-phenylpropenoate Aldol_Adduct->Unsaturated_Product - H₂O Final_Product This compound Unsaturated_Product->Final_Product + [H] (Reduction)

Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Catalyst for reduction (e.g., Pd/C)

  • Hydrogen source

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the condensation, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent for hydrogenation (e.g., ethanol or ethyl acetate) and transfer to a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet and a triplet), the phenyl group (multiplets in the aromatic region), and the protons on the propanoate backbone.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the phenyl ring, and the carbons of the ethyl group and the propanoate chain[1].

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule[1].

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)~2240
C=O (Ester)~1740
C-O (Ester)~1200-1100
C-H (Aromatic)~3100-3000
C-H (Aliphatic)~3000-2850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[1]. The molecular ion peak (M+) would be expected at m/z = 203. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-C bonds in the propanoate chain[4][5].

Chemical Reactivity and Synthetic Applications

The presence of multiple reactive sites makes this compound a versatile building block in organic synthesis.

Reactions Involving the Nitrile Group

The nitrile group can undergo a variety of transformations:

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to various nitrogen-containing compounds.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid.

  • Thorpe-Ziegler Reaction: In molecules containing two nitrile groups, an intramolecular Thorpe-Ziegler reaction can be used to form cyclic ketones[6][7][8].

Reactions Involving the Ester Group

The ester functionality can be manipulated through:

  • Hydrolysis: Saponification with a base followed by acidification will yield the corresponding carboxylic acid.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to change the ester group.

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.

Reactions at the α-Carbon

The α-carbon, situated between the electron-withdrawing nitrile and ester groups, is acidic and can be deprotonated to form a nucleophilic enolate. This allows for further alkylation or acylation at this position.

Applications in Heterocyclic Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. For instance, they can be utilized in the Gewald reaction to synthesize substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry[9][10][11][12].

Gewald_Reaction Start This compound + Ketone/Aldehyde + Sulfur Thiophene 2-Aminothiophene Derivative Start->Thiophene + Base Base Base (e.g., Morpholine)

Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.

Role in Drug Development

Ethyl cyanoacetate and its derivatives are pivotal starting materials in the synthesis of numerous pharmaceuticals[13]. Their ability to participate in reactions that build complex molecular architectures makes them indispensable in the development of new therapeutic agents. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory and anticonvulsant agents[14][15][16][17][18].

A notable example is the use of ethyl cyanoacetate in the synthesis of Trimethoprim , an antibacterial drug. While not a direct derivative of the title compound, the synthesis of Trimethoprim showcases the utility of the ethyl cyanoacetate scaffold in constructing the diaminopyrimidine ring system, a key pharmacophore.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows[1]:

  • H302+H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly valuable and versatile molecule in the arsenal of the modern organic chemist. Its straightforward synthesis via the Knoevenagel condensation, coupled with the rich reactivity of its functional groups, provides access to a vast chemical space. Its importance as a precursor to complex heterocyclic systems underscores its significance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from [Link]

  • Guerra, A. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 819-835.
  • ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules, 26(11), 3334.
  • MDPI. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • SpringerLink. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Monatshefte für Chemie - Chemical Monthly, 152(10), 1231-1254.
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • E3S Web of Conferences. (2018).
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(4), M1163.
  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc, 2011(ii), 283-296.
  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1464.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ResearchGate. (n.d.). Total assignment of the 1H and 13C NMR spectra of new 1‐phenyl‐ and 1‐cyano‐substituted 3,3‐dimethyl‐2‐thiatricyclo[3.2.1.16,8]nonane 2,2‐dioxide through the application of two‐dimensional NMR techniques. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-phenylpropanoate, a versatile bifunctional molecule, serves as a cornerstone in modern synthetic organic chemistry. Its unique structural scaffold, featuring a nitrile, an ester, and a phenyl group, provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of this compound, from its fundamental chemical identity to its synthesis, analytical characterization, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

Clarity in chemical communication is paramount. This compound is known by a variety of synonyms, which can often be a source of confusion in literature and chemical databases. This section aims to provide a definitive guide to its nomenclature and key identifiers.

The systematic IUPAC name for this compound is This compound [1]. However, it is also frequently referred to by other names, including ethyl benzylcyanoacetate[1]. A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing across different sources.

Identifier Type Identifier Source
IUPAC Name This compound[1]
Common Synonym Ethyl benzylcyanoacetate[1]
CAS Number 6731-58-4[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
InChI InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3[1]
SMILES CCOC(=O)C(CC1=CC=CC=C1)C#N[1]

A comprehensive list of depositor-supplied synonyms includes:

  • 2-cyano-3-phenylpropionic acid ethyl ester[1]

  • alpha-cyanobenzenepropanoic acid ethyl ester[1]

  • benzyl-cyanoacetic acid ethyl ester[1]

  • ETHYL 2-CYANO-3-PHENYL-PROPANOATE[1]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound and its derivatives is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound (benzaldehyde)[2]. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, and proceeds through a well-established mechanism.

The Knoevenagel Condensation Pathway

The reaction mechanism can be visualized as a three-step process:

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Reactants Ethyl Cyanoacetate + Base (B:) Enolate Resonance-Stabilized Enolate Ion Reactants->Enolate Deprotonation Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Attacks Carbonyl Carbon Intermediate Tetrahedral Intermediate Benzaldehyde->Intermediate Nucleophilic Addition Aldol_Adduct β-Hydroxy Adduct (Aldol) Intermediate->Aldol_Adduct Protonation Enolate_ref Enolate Ion Product Ethyl (2E)-2-cyano-3-phenylprop-2-enoate Aldol_Adduct->Product Elimination of Water Intermediate_ref Intermediate

Caption: The mechanistic pathway of the Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-phenylprop-2-enoate.

The initial product of this reaction is the α,β-unsaturated compound, ethyl (2E)-2-cyano-3-phenylprop-2-enoate. To obtain the target saturated compound, this compound, a subsequent reduction step is necessary. This can be achieved through various methods, such as catalytic hydrogenation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a typical laboratory procedure for the synthesis of the unsaturated precursor.

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product, ethyl (2E)-2-cyano-3-phenylprop-2-enoate, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated ester.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and characterization.

Property Value Source
Molecular Weight 203.24 g/mol [1]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (ethyl)~1.2-1.3Triplet3H
-CH₂- (ethyl)~4.1-4.2Quartet2H
-CH₂- (benzyl)~3.0-3.2Multiplet2H
-CH- (chiral center)~3.8-4.0Multiplet1H
Aromatic protons~7.2-7.4Multiplet5H

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Typical Chemical Shift (δ, ppm)
-CH₃ (ethyl)~14
-CH₂- (ethyl)~62
-CH₂- (benzyl)~35
-CH- (chiral center)~45
-C≡N (nitrile)~118
Aromatic carbons~127-136
C=O (ester)~168

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
C-H stretch (aromatic)~3030
C-H stretch (aliphatic)2850-2950
C≡N stretch (nitrile)2220-2260 (medium intensity)[3]
C=O stretch (ester)1735-1750 (strong intensity)[3]
C=C stretch (aromatic)1500-1700

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the benzyl group (-CH₂Ph, m/z = 91)[4].

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications, leading to the construction of complex molecular architectures.

Precursor for Bioactive Heterocycles

The cyano and ester functionalities can be readily transformed into various heterocyclic systems that form the core of many pharmaceutical agents. For instance, derivatives of this compound can be used to synthesize pyrimidine thiones, which have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[5].

Role in the Synthesis of Anti-inflammatory and Antimicrobial Agents

The cyanoacrylate scaffold is a recognized pharmacophore in medicinal chemistry. Molecules incorporating this motif have been investigated for their potential as anti-inflammatory agents[2][6]. The electrophilic nature of the double bond in the unsaturated precursor allows for Michael addition reactions, a key step in the synthesis of various bioactive compounds[7]. Furthermore, related quinoline-propanoates have demonstrated potent antimicrobial activity, suggesting a potential avenue for the development of new anti-infective agents based on this chemical backbone[8].

Building Block for Anticonvulsant Drugs

The succinimide ring is a well-established pharmacophore in anticonvulsant drugs[7]. The core structure of this compound can be envisioned as a starting point for the synthesis of substituted succinimides through multi-step reaction sequences, highlighting its potential in the discovery of new central nervous system agents.

Applications cluster_applications Therapeutic Areas Core This compound AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Precursor to Antimicrobial Antimicrobial Agents Core->Antimicrobial Scaffold for Anticonvulsant Anticonvulsant Drugs Core->Anticonvulsant Building block for

Sources

The Multifaceted Biological Activities of Ethyl 2-cyano-3-phenylpropanoate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 2-cyano-3-phenylpropanoate scaffold, a prominent member of the cyanoacrylate class, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across various therapeutic areas. We delve into their significant anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the versatile potential of this chemical class.

Introduction: The Chemical Versatility of the Cyanoacrylate Core

This compound and its derivatives are characterized by a core structure featuring a phenyl ring, a cyano group, and an ethyl ester moiety attached to a propenoate or propanoate backbone. The inherent reactivity of the α,β-unsaturated system in the acrylate derivatives, coupled with the electron-withdrawing nature of the cyano and ester groups, makes these compounds interesting candidates for biological interactions. The cyano group, in particular, is a versatile functional group in medicinal chemistry, capable of participating in non-covalent interactions and also acting as a covalent warhead, which can be advantageous in inhibitor design[1].

The synthetic accessibility of these compounds, primarily through the Knoevenagel condensation of ethyl cyanoacetate with various benzaldehydes, allows for the facile generation of a diverse library of analogues with varied substitution patterns on the phenyl ring[2][3][4]. This structural diversity is key to modulating their biological activities and optimizing their therapeutic potential.

Synthesis of this compound Derivatives

The Knoevenagel condensation is the cornerstone for the synthesis of many ethyl 2-cyano-3-phenylacrylate derivatives. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (substituted benzaldehydes).

General Experimental Protocol: Knoevenagel Condensation

A widely adopted and efficient method for the synthesis of these derivatives is outlined below[2][3]:

  • Reaction Setup: To a solution of a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.0-1.2 eq.).

  • Catalyst Addition: Introduce a catalytic amount of a base. Piperidine is commonly used, often in combination with glacial acetic acid[1]. More recent protocols have utilized catalysts like diisopropylethylammonium acetate (DIPEAc) to promote the reaction with high yields and shorter reaction times[3][4].

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the substituted benzaldehyde, enabling extensive structure-activity relationship (SAR) studies.

Diagram 1: General Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives

G cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_catalyst Catalyst cluster_product Product Benzaldehyde Substituted Benzaldehyde Reaction + Benzaldehyde->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction Product Ethyl 2-cyano-3-(substituted-phenyl)acrylate Reaction->Product Solvent, Heat Catalyst Base (e.g., Piperidine) Catalyst->Reaction G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Zymosan) Macrophage Macrophage Inflammatory_Stimulus->Macrophage NF_kB_Activation NF-κB Activation Macrophage->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NF_kB_Activation->Cytokine_Production iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression Inflammation Inflammation Cytokine_Production->Inflammation NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production NO_Production->Inflammation Derivative Ethyl 2-cyano-3- phenylpropanoate Derivative Derivative->NF_kB_Activation Inhibition Derivative->iNOS_Expression Inhibition

Caption: Inhibition of inflammatory pathways.

Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been observed in a range of cancer cell lines, and their mechanisms of action are beginning to be elucidated.

Mechanism of Action

The anticancer activity of these compounds appears to be multifaceted, with several proposed mechanisms:

  • Microtubule Disruption: Certain derivatives have been identified as potent inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[5]

  • Induction of Apoptosis: Flow cytometry analysis has confirmed that these compounds can induce apoptosis, a form of programmed cell death that is often dysregulated in cancer.

  • Inhibition of Tyrosine Kinases: Some cyanoacrylate derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[6]

In Vitro Cytotoxicity

Numerous studies have reported the in vitro anticancer activity of this class of compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values often fall in the low micromolar to nanomolar range, indicating potent cytotoxicity.

Table 1: In Vitro Anticancer Activity of Selected Cyanoacrylate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamideCNS, Kidney, and Breast Cancer Cell LinesSelective Inhibition[7]
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24)Soft Tissue Cancer Cell LinesDose-dependent inhibition[2]
4-Arylchromene derivatives (2A-C, 2F)Various Human Cancer Cell LinesLow nanomolar range[5]
Thiazole-based analogsMDA-MB-231 (Breast Cancer)Varies with substitution[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of action is not fully elucidated but is thought to involve:

  • Disruption of Cell Membranes: The lipophilic nature of these compounds may facilitate their interaction with and disruption of microbial cell membranes.

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system could lead to the covalent modification and inhibition of essential microbial enzymes.

  • Generation of Reactive Oxygen Species (ROS): Some studies on cyanoacrylate nanoparticles suggest that their antibacterial effect may be mediated by the generation of ROS, which can cause oxidative damage to cellular components.[9][10]

Spectrum of Activity

These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antibacterial effects of cyanoacrylates appear to be more pronounced against Gram-positive bacteria.[11] Some derivatives have also demonstrated antifungal activity against species like Candida albicans and Aspergillus niger.[12] Furthermore, certain analogues have exhibited antiviral activity against the Tobacco Mosaic Virus (TMV).[13][14]

Table 2: Antimicrobial Activity of Selected Cyanoacrylate Derivatives

Compound/DerivativeMicroorganismActivityReference
Isobutyl and trifluoro cyanoacrylatesLactobacillus casei, Staphylococcus aureusInhibitory[15]
2-Amino-3-cyano-4H-chromene derivativesS. aureus, E. coli, C. albicans, F. oxysporumGood antibacterial and excellent antifungal activity[16]
Alkyl 2-cyano-3-methylthio-3-phosphonylacrylatesFusarium graminearum, Cytospora mandshurica, Fusarium oxysporumEffective at 50 µg/mL[13][14]

Enzyme Inhibition

Beyond their roles in inflammation and cancer, specific derivatives of this compound have been identified as inhibitors of various enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been shown to be potent inhibitors of mushroom tyrosinase.[13] Docking studies suggest that these compounds can bind directly to the active site of the enzyme.[13] The IC50 values for some of these derivatives are in the low micromolar range, comparable to or better than the well-known tyrosinase inhibitor, kojic acid.[13]

Table 3: Tyrosinase Inhibitory Activity of Selected Derivatives

Compound/DerivativeIC50 (µM)Reference
(E)-2-cyano-3-(substituted phenyl)acrylamide (CPA2)Comparable to kojic acid[13]
Cinnamate esters2.0 - 10.6[17]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the acrylate moiety.

  • Anticancer Activity: The presence of methoxy groups on the phenyl ring has been shown to influence cytotoxic activity in various cancer cell lines.[18] The position of these groups is crucial, with certain arrangements leading to enhanced potency.

  • Antimicrobial Activity: The antimicrobial effect can be modulated by the substituents on the phenyl ring. For instance, electron-withdrawing groups on the furan ring of related compounds were found to increase their biological effect.[12] The length of the alkyl chain in the ester group can also influence antibacterial activity, with shorter chains sometimes leading to increased efficacy.[19]

  • Tyrosinase Inhibition: The substitution pattern on the phenyl ring of phenylacrylamide derivatives plays a critical role in their tyrosinase inhibitory activity.

Diagram 3: Key Structural Features and Their Influence on Biological Activity

G cluster_phenyl Phenyl Ring Substituents (R) cluster_ester Ester Moiety (R') Core This compound Core Electron_Donating Electron-Donating Groups (e.g., -OCH3, -OH) Core->Electron_Donating Modulates anticancer, anti-inflammatory activity Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->Electron_Withdrawing Influences antimicrobial, enzyme inhibitory activity Positional_Isomers Positional Isomers (ortho, meta, para) Core->Positional_Isomers Affects binding affinity and selectivity Alkyl_Chain Alkyl Chain Length (e.g., methyl, ethyl, butyl) Core->Alkyl_Chain Impacts lipophilicity and antimicrobial activity Amide_Replacement Replacement with Amide Core->Amide_Replacement Can alter biological activity profile

Caption: Structure-activity relationship summary.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of synthesis and the ability to readily modify the core structure allow for the fine-tuning of biological activity and the exploration of diverse therapeutic targets. Future research in this area should focus on:

  • Comprehensive SAR studies: Systematic investigations to delineate the precise structural requirements for optimal activity against various targets.

  • Mechanism of action studies: Deeper exploration of the molecular mechanisms underlying the observed biological effects.

  • In vivo efficacy and safety profiling: Rigorous preclinical evaluation of lead compounds to assess their therapeutic potential and safety.

  • Development of novel derivatives: The design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

References

  • Alotaibi, A. A., et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2021(2), M1234. [Link]

  • Anonymous. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Chemistry, 6(3), 85. [Link]

  • Dey, D., et al. (2014). Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis. Journal of Chemical Crystallography, 44(9), 465-479. [Link]

  • Anonymous. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Pharmaceutical Chemistry Journal. [Link]

  • Anonymous. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

  • Anonymous. (n.d.). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. International Journal of Molecular Sciences. [Link]

  • Anonymous. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Song, S. Y., et al. (2007). Synthesis, antiviral and antifungal bioactivity of 2-cyano-acrylate derivatives containing phosphonyl moieties. Molecules, 12(5), 1151-1160. [Link]

  • Baláz, S., et al. (1985). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. Folia Microbiologica, 30(1), 34-41. [Link]

  • de Oliveira, M. R., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(11), 3362. [Link]

  • Anonymous. (n.d.). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Molecules. [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634. [Link]

  • Anonymous. (n.d.). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?. Indian Journal of Ophthalmology. [Link]

  • Anonymous. (n.d.). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. [Link]

  • Song, S. Y., et al. (2007). Synthesis, antiviral and antifungal bioactivity of 2-cyano-acrylate derivatives containing phosphonyl moieties. Molecules, 12(5), 1151-1160. [Link]

  • Anonymous. (n.d.). Quantitative structure-activity relationships (QSAR). SlidePlayer. [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]

  • Anonymous. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase.. ResearchGate. [Link]

  • Anonymous. (n.d.). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Anonymous. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • Anonymous. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

  • Anonymous. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Pharmaceutical Chemistry Journal. [Link]

  • Anonymous. (n.d.). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

  • Anonymous. (n.d.). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Polymers. [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). [Link]

  • Anonymous. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

  • Anonymous. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Anonymous. (n.d.). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports. [Link]

  • Anonymous. (n.d.). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. International Journal of Molecular Sciences. [Link]

  • Anonymous. (n.d.). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. ResearchGate. [Link]

  • Anonymous. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Anonymous. (n.d.). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

  • Anonymous. (n.d.). Methods for Applying the Quantitative Structure-Activity Relationship Paradigm. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • García-Molina, F., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(11), 5891. [Link]

  • El-Ziaty, A. K., & Shiba, S. A. (2009). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3136-3148. [Link]

  • Gomaa, H. A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650. [Link]

  • Blum, G. N., et al. (1975). In vitro determination of the antimicrobial properties of two cyanoacrylate preparations. Journal of Dental Research, 54(3), 500-503. [Link]

  • Anonymous. (n.d.). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the Knoevenagel Condensation: Mechanism, Optimization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation, a cornerstone reaction in organic synthesis for over a century, remains an indispensable tool for carbon-carbon bond formation. This guide provides an in-depth exploration of the reaction, moving beyond simple definitions to uncover the mechanistic nuances and practical considerations essential for its successful application. We will dissect the core mechanism, explore critical variants like the Doebner modification, and detail field-proven experimental protocols. For drug development professionals and researchers, this document elucidates the reaction's strategic importance in synthesizing key pharmaceutical intermediates and complex molecular scaffolds, such as coumarins and other bioactive heterocycles. By grounding theoretical principles in practical application, this guide serves as a comprehensive resource for optimizing and troubleshooting the Knoevenagel condensation in a modern laboratory setting.

The Enduring Relevance of a Classic Reaction

First reported by Emil Knoevenagel in the late 1890s, the Knoevenagel condensation is fundamentally the reaction between a carbonyl compound (an aldehyde or ketone) and an "active methylene" compound, catalyzed by a base.[1][2] This process culminates in a nucleophilic addition followed by a dehydration step, yielding a highly valuable α,β-unsaturated product.[1] Its enduring power lies in its reliability, versatility, and the strategic importance of its products, which are pivotal starting materials for pharmaceuticals, natural products, fine chemicals, and functional polymers.[3][4][5]

In the context of drug development, the Knoevenagel condensation is not merely a textbook reaction; it is a key strategic step for building molecular complexity. It is instrumental in the synthesis of numerous clinically approved drugs, including the antimalarial lumefantrine and the anti-inflammatory indomethacin.[1][6] The reaction's ability to generate conjugated systems makes it particularly useful for creating chromophores, photosensitizers, and rigid molecular scaffolds that are central to modern medicinal chemistry.[7]

Dissecting the Core Mechanism: A Step-by-Step Analysis

The reaction's success hinges on a sequence of well-defined steps, the efficiency of which is highly dependent on the choice of reactants and catalyst.[6] Understanding this sequence is paramount for troubleshooting and optimization.

The General Catalytic Pathway

The Knoevenagel condensation is a modification of the aldol condensation.[1] It involves a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The process can be broken down into three primary stages:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from the active methylene compound, creating a resonance-stabilized enolate ion.[6][8] The acidity of this proton is crucial and is conferred by the presence of two electron-withdrawing groups (EWGs).

  • Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate.[6][8]

  • Dehydration: This intermediate is protonated to form a β-hydroxy adduct, which readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[8]

G General Knoevenagel Condensation Mechanism R1 Aldehyde/Ketone (R-CO-R') I2 Tetrahedral Adduct (β-Hydroxy Intermediate) R1->I2 2. Nucleophilic Attack R2 Active Methylene (Z-CH2-Z') I1 Resonance-Stabilized Enolate Ion R2->I1 1. Deprotonation (Rate-determining) Cat Base Catalyst Cat->R2 I1->R1 P1 α,β-Unsaturated Product I2->P1 3. Dehydration P2 Water (H2O) I2->P2 Elimination

Caption: A flowchart of the general Knoevenagel condensation mechanism.

The Critical Role of the Catalyst

The choice of catalyst is a defining feature of the Knoevenagel reaction. While strong bases like sodium ethoxide can be used, they risk promoting the self-condensation of the aldehyde or ketone reactant.[6] Therefore, weaker bases are almost always preferred.

  • Amine Catalysts (e.g., Piperidine, Pyridine): Secondary amines like piperidine are classic catalysts.[9] A more nuanced view of the mechanism, particularly with amine catalysts, involves the formation of an intermediate iminium ion from the reaction of the amine with the carbonyl compound.[10][11] This iminium ion is significantly more electrophilic than the original carbonyl, which accelerates the subsequent nucleophilic attack by the enolate.[10] This dual role—activating both the methylene and carbonyl components—is why amine bases are so effective.

G Amine-Catalyzed Activation Cycle Aldehyde Aldehyde Iminium Iminium Ion (Highly Electrophilic) Aldehyde->Iminium + Amine Amine Piperidine (Catalyst) Iminium->Aldehyde - Amine Intermediate Adduct Iminium->Intermediate + Enolate (Nucleophilic Attack) Enolate Enolate Ion (from Active Methylene) Product α,β-Unsaturated Product Intermediate->Product - H2O (Dehydration) Product->Amine Regenerates Catalyst

Caption: The catalytic cycle involving an iminium ion intermediate.

Substrate Scope: Choosing the Right Partners

The reaction's success is highly dependent on the electronic properties of both the active methylene compound and the carbonyl partner.

Component TypeExamplesKey Considerations & Causality
Active Methylene Compounds Diethyl malonate, Malononitrile, Ethyl acetoacetate, Cyanoacetic acid, Meldrum's acid.[1][9]The methylene protons must be flanked by at least two strong electron-withdrawing groups (e.g., -COOR, -CN, -COR). This inductive effect stabilizes the resulting carbanion (enolate), making the proton sufficiently acidic to be removed by a weak base.
Carbonyl Compounds Aromatic aldehydes (e.g., benzaldehyde), Aliphatic aldehydes, Ketones.[1][9]Aldehydes are significantly more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[9] Aromatic aldehydes with electron-withdrawing groups react faster, while those with electron-donating groups react more slowly.

Important Variants for Advanced Synthesis

The classical Knoevenagel framework has been adapted to achieve specific synthetic outcomes, greatly expanding its utility.

The Doebner Modification: A Gateway to Unsaturated Acids

Perhaps the most significant variant is the Doebner modification.[11] This protocol specifically uses malonic acid as the active methylene component, with pyridine typically serving as both the solvent and catalyst, often with a catalytic amount of piperidine.[1][12] The key distinction is that the initial condensation product, a dicarboxylic acid, undergoes a subsequent decarboxylation under the reaction conditions to yield an α,β-unsaturated carboxylic acid.[1][11][12]

The entropic benefit of releasing CO2 gas provides a strong thermodynamic driving force for the reaction.[12] This modification is a premier method for synthesizing cinnamic acids and their derivatives.

G Doebner Modification Workflow Start Aromatic Aldehyde + Malonic Acid Step1 Step 1: Knoevenagel Condensation (Catalyst: Pyridine/Piperidine) Start->Step1 Intermediate Intermediate: α,β-Unsaturated Dicarboxylic Acid Step1->Intermediate Step2 Step 2: Decarboxylation (Heat in Pyridine) Intermediate->Step2 Product Final Product: α,β-Unsaturated Carboxylic Acid Step2->Product Byproduct CO2 (gas) Step2->Byproduct

Caption: The sequential condensation and decarboxylation steps of the Doebner modification.

Strategic Applications in Drug Synthesis

The Knoevenagel condensation is a powerful tool for building molecular frameworks found in a wide array of bioactive compounds.[7]

  • Synthesis of Heterocycles (Coumarins): A prominent application is the synthesis of coumarins. This involves the reaction of a salicylaldehyde derivative with an active methylene compound.[13] The initial Knoevenagel adduct undergoes a spontaneous intramolecular transesterification (cyclization), forming the stable benzopyranone core of the coumarin ring system.[13] Coumarins are privileged scaffolds in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer properties.[13]

  • Key Step in Total Synthesis: The reaction serves as a crucial C-C bond-forming step in the multi-step synthesis of complex natural products and pharmaceuticals.[4] For example, a key step in the commercial production of the antimalarial drug lumefantrine relies on a Knoevenagel condensation.[1] The reaction has also been employed in synthetic routes toward the anti-inflammatory drug indomethacin and the antimalarial quinine .[6]

Field-Proven Experimental Protocols

A successful protocol is a self-validating system, incorporating reaction monitoring, proper workup, and purification.

Protocol 1: Standard Knoevenagel Condensation (Benzylidene Malononitrile Synthesis)

This protocol describes the reaction of benzaldehyde with malononitrile, a classic and high-yielding example.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (5.3 g, 50 mmol) and malononitrile (3.3 g, 50 mmol) in 25 mL of ethanol.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.43 g, 5 mmol, 0.1 eq) using a micropipette.[8]

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate may begin to form within minutes.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. Spot the starting benzaldehyde and the reaction mixture. The reaction is complete when the benzaldehyde spot has disappeared (typically within 1-2 hours).

  • Workup and Isolation: Once complete, cool the mixture in an ice bath for 30 minutes to maximize crystallization.[8] Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Purification: The crude product is often of high purity. For exacting applications, recrystallize the solid from hot ethanol to obtain pure, crystalline benzylidene malononitrile.[8]

Protocol 2: The Doebner Modification (Synthesis of Cinnamic Acid)

This protocol details the synthesis of cinnamic acid from benzaldehyde and malonic acid.

Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask fitted with a reflux condenser, combine benzaldehyde (10.6 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in 50 mL of pyridine.

  • Catalyst Addition: Add piperidine (0.85 g, 10 mmol, 0.1 eq) to the mixture.[14]

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) using a heating mantle. Vigorous evolution of CO2 should be observed as the decarboxylation proceeds.

  • Reaction Monitoring (Self-Validation): Continue refluxing for 3-4 hours. The reaction can be monitored by TLC (7:3 hexane:ethyl acetate with a drop of acetic acid) to confirm the consumption of benzaldehyde.

  • Workup and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold 10% hydrochloric acid. This will neutralize the pyridine and precipitate the cinnamic acid product.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the product from a water/ethanol mixture to yield pure cinnamic acid.

Troubleshooting and Optimization
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficiently "active" methylene compound.3. Sterically hindered ketone.1. Use fresh amine catalyst.2. Switch to a more acidic methylene compound (e.g., malononitrile > diethyl malonate).3. Increase reaction time and temperature; consider a stronger catalyst system like TiCl4/Et3N for difficult substrates.[15]
Side Product Formation 1. Self-condensation of the aldehyde/ketone.2. Michael addition of a second enolate to the product.1. Use a weaker base (e.g., ammonium acetate instead of piperidine).[2] Avoid strong bases like alkoxides.2. Use a stoichiometric (1:1) ratio of reactants.
Reaction Stalls The dehydration step is reversible and can be equilibrium-limited.Remove water as it forms. For higher temperature reactions, use a Dean-Stark apparatus with a solvent like toluene or benzene to azeotropically remove water and drive the reaction to completion.[9]

Conclusion and Future Perspectives

The Knoevenagel condensation is a testament to the enduring power of fundamental organic reactions. Its reliability in forming C-C bonds and its adaptability through variants like the Doebner modification have cemented its role in the synthesis of valuable molecules. For professionals in drug discovery, mastering this reaction is not just an academic exercise but a practical necessity for accessing diverse chemical matter, from simple unsaturated intermediates to complex heterocyclic drug scaffolds.

The future of the Knoevenagel condensation is increasingly aligned with the principles of green chemistry. Research is actively exploring the use of water as a solvent, solvent-free conditions, and the development of recoverable heterogeneous catalysts to improve the environmental footprint and economic viability of this classic transformation.[3][16] These innovations ensure that the Knoevenagel reaction will remain a vital and evolving tool in the synthetic chemist's arsenal for years to come.

References

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. Retrieved from [Link]

  • Tiwari, A., et al. (2017). recent developments in knoevenagel condensation reaction: a review. ResearchGate. Retrieved from [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Aziz, M. A., et al. (2022). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. PubMed. Retrieved from [Link]

  • Tiwari, A. K., et al. (2017). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. ResearchGate. Retrieved from [Link]

  • Meshram, G. (2013). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Retrieved from [Link]

  • Rana, S., et al. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Verstraete, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Tiwari, A., et al. (2017). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the commercially available drugs derived using the Knoevenagel condensation reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Singh, S., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

  • Oishi, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Retrieved from [Link]

  • Van der Donck, T., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NRO-Chemistry. (2021). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. ResearchGate. Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Retrieved from [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Retrieved from [Link]

  • Khaligh, N. G. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to α-Cyanobenzenepropanoic Acid Ethyl Ester: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyanobenzenepropanoic acid ethyl ester, also known as ethyl 2-cyano-3-phenylpropanoate, is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique molecular architecture, featuring a nitrile, an ester, and a phenyl group, provides multiple reactive sites for the construction of complex heterocyclic and carbocyclic scaffolds. This guide offers a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, detailed synthesis and purification protocols, in-depth analytical characterization, and its emerging applications as a key intermediate in the development of novel therapeutic agents. By providing both theoretical understanding and practical, field-proven methodologies, this document aims to serve as a valuable resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction: The Strategic Importance of α-Cyanobenzenepropanoic Acid Ethyl Ester in Synthesis

α-Cyanobenzenepropanoic acid ethyl ester (IUPAC Name: this compound) is a derivative of cyanoacetic acid, a class of compounds renowned for their utility as synthons in a variety of carbon-carbon bond-forming reactions.[1] The presence of an electron-withdrawing nitrile group and a carbonyl group on the same carbon atom renders the α-proton highly acidic, facilitating the formation of a stabilized carbanion. This reactivity is the cornerstone of its utility in classical organic reactions such as the Knoevenagel condensation and Michael additions.[2]

In the context of drug development, the structural motifs accessible from α-cyanobenzenepropanoic acid ethyl ester are of significant interest. Cyanoacrylates and their derivatives are precursors to a wide range of biologically active molecules, including potential anti-inflammatory and anticonvulsant agents.[2][3] This guide will provide the necessary technical details to synthesize, purify, and characterize this valuable intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and spectral properties of α-cyanobenzenepropanoic acid ethyl ester is paramount for its successful application in research. These properties not only confirm the identity and purity of the synthesized compound but also inform decisions regarding reaction conditions and purification strategies.

Physical Properties

The key physical and chemical properties of α-cyanobenzenepropanoic acid ethyl ester are summarized in the table below.[4]

PropertyValueSource
IUPAC Name This compound[4]
Synonyms alpha-cyanobenzenepropanoic acid ethyl ester, ethyl benzylcyanoacetate[4]
CAS Number 6731-58-4[4]
Molecular Formula C₁₂H₁₃NO₂[4]
Molecular Weight 203.24 g/mol [4]
Appearance Colorless liquid (predicted)
XLogP3 2.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of α-cyanobenzenepropanoic acid ethyl ester.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for α-cyanobenzenepropanoic acid ethyl ester are detailed below.

¹H NMR Spectroscopy:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.20m5HAromatic protons (C₆H₅)
~4.20q2HMethylene protons of ethyl ester (-OCH₂CH₃)
~3.80t1HMethine proton (-CH(CN)COOEt)
~3.15d2HMethylene protons (-CH₂Ph)
~1.25t3HMethyl protons of ethyl ester (-OCH₂CH₃)

¹³C NMR Spectroscopy:

Chemical Shift (δ) ppmAssignment
~167Ester carbonyl carbon (C=O)
~135Quaternary aromatic carbon (C-ipso)
~129Aromatic carbons (C-ortho, C-meta)
~128Aromatic carbon (C-para)
~118Nitrile carbon (C≡N)
~63Methylene carbon of ethyl ester (-OCH₂)
~45Methine carbon (-CH(CN))
~38Methylene carbon (-CH₂Ph)
~14Methyl carbon of ethyl ester (-CH₃)

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~2250MediumNitrile (C≡N) stretch
~1745StrongEster carbonyl (C=O) stretch
~1250StrongC-O stretch

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of α-cyanobenzenepropanoic acid ethyl ester would be expected to show a molecular ion peak ([M]⁺) at m/z = 203. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29), as well as characteristic fragments from the benzyl moiety.[4]

Synthesis and Purification: A Step-by-Step Guide

The synthesis of α-cyanobenzenepropanoic acid ethyl ester is typically achieved through a two-step process: a Knoevenagel condensation to form the unsaturated intermediate, followed by a selective reduction of the carbon-carbon double bond.

Step 1: Knoevenagel Condensation to Synthesize Ethyl (2E)-2-cyano-3-phenyl-2-propenoate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In this synthesis, benzaldehyde reacts with ethyl cyanoacetate in the presence of a basic catalyst.

Knoevenagel_Condensation cluster_reaction Reaction Pathway benzaldehyde Benzaldehyde enolate Enolate Intermediate benzaldehyde->enolate + adduct Aldol Adduct benzaldehyde->adduct + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->enolate + piperidine Piperidine (catalyst) piperidine->enolate + enolate->adduct product Ethyl (2E)-2-cyano-3-phenyl-2-propenoate adduct->product

Caption: Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture. The use of a weak base like piperidine is crucial as it is basic enough to deprotonate the ethyl cyanoacetate to form the reactive enolate, but not so strong as to promote self-condensation or other side reactions.[6]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If the product does not precipitate, pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Selective Reduction to α-Cyanobenzenepropanoic Acid Ethyl Ester

The α,β-unsaturated nitrile formed in the first step can be selectively reduced to the saturated analog. Catalytic hydrogenation is a common and effective method for this transformation.

Reduction_Workflow cluster_product Product unsaturated_ester Ethyl (2E)-2-cyano-3-phenyl-2-propenoate product α-Cyanobenzenepropanoic Acid Ethyl Ester unsaturated_ester->product + h2 H₂ (gas) h2->product + pd_c Pd/C (catalyst) pd_c->product +

Caption: Catalytic hydrogenation of the unsaturated ester.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude ethyl (2E)-2-cyano-3-phenyl-2-propenoate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C). Pd/C is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes.[7]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite is essential for ensuring the complete removal of the fine, black palladium powder.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude α-cyanobenzenepropanoic acid ethyl ester.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Protocol:

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5-10% ethyl acetate in hexane, gradually increasing the polarity to 20-30% ethyl acetate. The choice of an ethyl acetate/hexane system provides a good polarity range for separating the desired product from less polar impurities (unreacted starting materials) and more polar byproducts.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α-cyanobenzenepropanoic acid ethyl ester.

Applications in Drug Development

The unique chemical reactivity of α-cyanobenzenepropanoic acid ethyl ester and its derivatives makes them valuable intermediates in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Synthesis of Anti-inflammatory Agents

Derivatives of cyanoacrylamide, which can be synthesized from α-cyanobenzenepropanoic acid ethyl ester, have shown promise as anti-inflammatory agents.[2] These compounds can modulate inflammatory pathways, potentially through the inhibition of key enzymes or transcription factors involved in the inflammatory response.[2] For example, some cyanoacrylamide derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Precursors for Anticonvulsant Drugs

The core structure of α-cyanobenzenepropanoic acid ethyl ester can be incorporated into various heterocyclic systems that are known to exhibit anticonvulsant activity. The development of new antiepileptic drugs is an ongoing area of research, and the versatility of this synthon allows for the creation of diverse molecular libraries for screening.[3] The synthesis of quinazolinone derivatives, a class of compounds with demonstrated anticonvulsant properties, can utilize intermediates derived from cyanoacetic acid esters.

Drug_Development core α-Cyanobenzenepropanoic Acid Ethyl Ester anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory Derivative Synthesis anticonvulsant Anticonvulsant Drugs core->anticonvulsant Heterocyclic Scaffolding

Caption: Applications in drug development.

Safety and Handling

α-Cyanobenzenepropanoic acid ethyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

α-Cyanobenzenepropanoic acid ethyl ester is a highly valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with its diverse reactivity, allows for the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its fundamental properties, detailed and practical protocols for its synthesis and purification, and a thorough discussion of its analytical characterization. By understanding and applying the principles and techniques outlined in this document, researchers can effectively utilize α-cyanobenzenepropanoic acid ethyl ester as a strategic tool in the design and synthesis of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228103, this compound. Retrieved from [Link].

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - MDPI. (n.d.). Retrieved from [Link].

  • Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2022, January 4). Retrieved from [Link].

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved from [Link].

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. (n.d.). Retrieved from [Link].

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. - ResearchGate. (n.d.). Retrieved from [Link].

  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - PubMed. (2018, June 25). Retrieved from [Link].

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PubMed Central. (n.d.). Retrieved from [Link].

  • Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis - ResearchGate. (2025, August 7). Retrieved from [Link].

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Retrieved from [Link].

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link].

  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link].

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link].

  • CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents. (n.d.).
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link].

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC - PubMed Central. (n.d.). Retrieved from [Link].

  • (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - ResearchGate. (n.d.). Retrieved from [Link].

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - MDPI. (n.d.). Retrieved from [Link].

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link].

  • Route of Knoevenagel Reaction from Conventional method to Greener methods - IOSR Journal. (2003, February 6). Retrieved from [Link].

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved from [Link].

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link].

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024, March 18). Retrieved from [Link].

  • 【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21). Retrieved from [Link].

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link].

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018, September 20). Retrieved from [Link].

  • [Cyanoacrylate adhesives for the synthesis of soft tissue] - PubMed. (n.d.). Retrieved from [Link].

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity - ResearchGate. (2025, December 14). Retrieved from [Link].

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (n.d.). Retrieved from [Link].

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Retrieved from [Link].

  • Modification of synthesis and investigation of properties for 2-cyanoacrylates - PubMed. (n.d.). Retrieved from [Link].

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+. (n.d.). Retrieved from [Link].

  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines - Arkivoc. (n.d.). Retrieved from [Link].

  • EI-MS fragmentation pathway of compound 2. Crystals 2023, 13, x FOR PEER REVIEW 7 of 1 - ResearchGate. (n.d.). Retrieved from [Link].

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia. (2025, March 21). Retrieved from [Link].

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link].

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (n.d.). Retrieved from [Link].

  • (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - ResearchGate. (n.d.). Retrieved from [Link].

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-cyano-3-phenylpropenoate via Base-Catalyzed Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 2-cyano-3-phenylpropenoate, a valuable intermediate in organic synthesis. The procedure is based on the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.[1][2] We delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, offering a rationale for the selection of reagents and reaction conditions. This guide is designed for researchers in organic chemistry and drug development, providing a robust, reproducible, and well-characterized methodology.

Introduction and Scientific Background

The Knoevenagel condensation, first reported by Emil Knoevenagel, is a cornerstone of organic synthesis.[3] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product after a dehydration step.[3] This reaction is exceptionally versatile for creating substituted alkenes, which are precursors to a wide array of pharmaceuticals and fine chemicals.

The target molecule, ethyl 2-cyano-3-phenylpropenoate (also known as ethyl benzylidenecyanoacetate), is a multifunctional compound. Its conjugated system, featuring both a nitrile and an ester group, makes it a potent Michael acceptor and a versatile building block in heterocyclic chemistry and the synthesis of biologically active molecules. The synthesis described herein utilizes benzaldehyde and ethyl cyanoacetate, an active methylene compound where the methylene protons are acidified by two adjacent electron-withdrawing groups (a nitrile and an ester).

Reaction Mechanism: The Role of the Base Catalyst

The Knoevenagel condensation proceeds via a nucleophilic addition followed by an elimination (dehydration) reaction.[3] A weak base, such as a secondary amine like piperidine or a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial for the reaction's success.[4][5]

Why a Weak Base? The use of a mild base is a critical experimental choice. A strong base, such as an alkoxide, could induce the self-condensation of benzaldehyde (an enolizable aldehyde) or promote unwanted side reactions with the ester group of ethyl cyanoacetate.[3] A weak base is sufficiently strong to deprotonate the highly acidic methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate), but not so strong as to cause undesired side reactions.[3]

The mechanism unfolds in three key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, generating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an aldol-type addition intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes base-assisted elimination of a water molecule to yield the stable, conjugated α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ECA Ethyl Cyanoacetate Enolate Resonance-Stabilized Enolate (Carbanion) ECA->Enolate Deprotonation Base Base (e.g., Piperidine) Aldol_Intermediate Aldol Addition Intermediate Enolate->Aldol_Intermediate Attack on Carbonyl Carbon Benzaldehyde Benzaldehyde Product Ethyl 2-cyano-3-phenylpropenoate Aldol_Intermediate->Product Elimination Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, yielding a high-purity product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassStoichiometric Ratio
BenzaldehydeC₇H₆O106.1210.01.04 mL1.0
Ethyl CyanoacetateC₅H₇NO₂113.1210.01.06 mL1.0
PiperidineC₅H₁₁N85.15~1.0~0.1 mLCatalytic
Ethanol (95%)C₂H₅OH46.07-20 mLSolvent
Diethyl Ether(C₂H₅)₂O74.12-As neededExtraction Solvent
Saturated BrineNaCl(aq)--As neededWashing Agent
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededDrying Agent
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.04 mL, 10.0 mmol) and ethyl cyanoacetate (1.06 mL, 10.0 mmol) dissolved in 20 mL of 95% ethanol.

  • Catalyst Addition: Add piperidine (~0.1 mL) to the solution. The addition of the base catalyst often initiates a mild exothermic reaction.

  • Reaction: Attach a reflux condenser and gently heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the benzaldehyde spot indicates the reaction is complete.

  • Work-up - Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Aqueous Work-up (for remaining filtrate): Transfer the filtrate to a separatory funnel. Dilute with 30 mL of water and extract with diethyl ether (2 x 20 mL).[4]

  • Washing: Combine the organic layers and wash with saturated brine (2 x 20 mL) to remove any remaining water-soluble components.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Combine the crude solid from step 9 with the precipitated solid from step 6. Recrystallize the entire batch from ethanol to obtain the pure ethyl 2-cyano-3-phenylpropenoate as a white crystalline solid.

  • Characterization: Dry the purified product and determine its melting point. Characterize the product using IR and NMR spectroscopy to confirm its identity and purity.

Workflow start Start reagents 1. Combine Benzaldehyde, Ethyl Cyanoacetate & Ethanol start->reagents catalyst 2. Add Piperidine Catalyst reagents->catalyst reflux 3. Heat to Reflux (1-2 hours) catalyst->reflux tlc 4. Monitor by TLC reflux->tlc cool 5. Cool in Ice Bath tlc->cool Reaction Complete filter 6. Isolate Product via Vacuum Filtration cool->filter workup 7. Aqueous Work-up of Filtrate (Extraction) filter->workup Process Filtrate dry 8. Dry & Concentrate Organic Phase workup->dry purify 9. Recrystallize from Ethanol dry->purify Combine Crude Solids characterize 10. Characterize Product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of ethyl 2-cyano-3-phenylpropenoate.

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory. This reaction should be performed in a well-ventilated fume hood.

  • Benzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. Provide adequate ventilation and keep containers tightly closed when not in use.[6][7]

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid skin contact and wear appropriate protective gloves and clothing.[9]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9]

Characterization of Ethyl 2-cyano-3-phenylpropenoate

The identity and purity of the final product should be confirmed through standard analytical techniques.

PropertyData
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 49-51 °C (literature value)
IR (KBr, cm⁻¹) ~2220 (C≡N), ~1725 (C=O, ester), ~1600 (C=C), ~1250 (C-O)
¹H NMR (CDCl₃, ppm) δ 8.2 (s, 1H, vinylic), δ 7.9-7.4 (m, 5H, Ar-H), δ 4.4 (q, 2H, -OCH₂), δ 1.4 (t, 3H, -CH₃)

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate. The protocol detailed in this application note is robust, scalable, and utilizes common laboratory reagents and equipment. The causality-driven approach to experimental design, particularly the choice of a weak base catalyst, ensures a high yield of the desired product while minimizing side reactions. This procedure serves as a foundational method for chemists requiring access to versatile α,β-unsaturated cyanoesters for further synthetic applications.

References

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Publishing.
  • Knoevenagel Condensation Doebner Modific
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube.
  • Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103. PubChem - NIH.
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation.
  • Knoevenagel condens
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Can anyone describe an article involving Chalcone of benzaldehyde with ethyl cyanoacetate to prepare Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. (2016).
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025).
  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. (2022). ChemRxiv | Cambridge Open Engage.
  • Common Name: ETHYL CYANOACET
  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • SAFETY D
  • Ethyl 3-Cyano-2-Phenylpropano
  • SAFETY D
  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. Research @ Flinders.
  • 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. SIELC Technologies.
  • Safety Data Sheet: Benzaldehyde. (2021). Chemos GmbH&Co.KG.
  • Ethyl ester of 2-cyano-3-pyridinepropenoic acid. Sigma-Aldrich.
  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate.

Sources

Application Notes & Protocols: The Utility of Cyanoacrylate Intermediates in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern agrochemical research and development, the strategic synthesis of complex active ingredients hinges on the availability of versatile chemical building blocks. Ethyl 2-cyano-3-phenylpropanoate and its unsaturated analogue, ethyl 2-cyano-3-phenylpropenoate, represent a class of pivotal intermediates. Their unique molecular architecture, featuring cyano, ester, and phenyl functionalities, provides a rich platform for constructing a variety of potent agrochemicals, most notably within the strobilurin class of fungicides.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the synthesis of these intermediates and their subsequent application, with a focus on the underlying chemical principles, field-proven protocols, and the causality behind experimental choices.

Physicochemical Properties of Key Intermediates

A foundational understanding of the starting materials is critical for experimental design and safety. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[PubChem CID 228103][1]
Molecular Formula C₁₂H₁₃NO₂[PubChem CID 228103][1]
Molecular Weight 203.24 g/mol [PubChem CID 228103][1]
CAS Number 6731-58-4[PubChem CID 228103][1]
Appearance Data not widely available; expected to be a liquid or low-melting solid.
SMILES CCOC(=O)C(CC1=CC=CC=C1)C#N[PubChem CID 228103][1]

Synthesis of the Precursor: Ethyl 2-cyano-3-phenylpropenoate via Knoevenagel Condensation

The primary route to synthesizing the unsaturated precursor, ethyl 2-cyano-3-phenylpropenoate, is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides a reliable and efficient method for its preparation.

2.1. Mechanistic Rationale

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2] In this specific application, benzaldehyde reacts with ethyl cyanoacetate. The base (e.g., piperidine, or an amine-based ionic liquid) deprotonates the α-carbon of ethyl cyanoacetate, which is rendered acidic by the adjacent electron-withdrawing cyano and ester groups.[3] The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the final condensed product, ethyl 2-cyano-3-phenylpropenoate.[3] The choice of catalyst and solvent system is crucial for optimizing reaction time and yield.[4]

2.2. Visualization of the Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants cluster_products benzaldehyde Benzaldehyde catalyst Base Catalyst (e.g., Piperidine) intermediate Intermediate Adduct benzaldehyde->intermediate Nucleophilic Attack ethyl_cyanoacetate Ethyl Cyanoacetate (Active Methylene Compound) ethyl_cyanoacetate->intermediate Nucleophilic Attack catalyst->intermediate + product Ethyl 2-cyano-3-phenylpropenoate intermediate->product - H₂O water H₂O

Caption: Knoevenagel condensation pathway.

2.3. Protocol: Synthesis of Ethyl 2-cyano-3-phenylpropenoate

This protocol is adapted from established methodologies for Knoevenagel condensations.[5][6]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)[7]

  • Diisopropylethylammonium acetate (DIPEAc) (0.1 eq) or Piperidine (0.1 eq)

  • Hexane or Ethanol as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hexane (100 mL), benzaldehyde (10.6 g, 100 mmol), and ethyl cyanoacetate (11.3 g, 100 mmol).

  • Add the base catalyst, DIPEAc (1.73 g, 10 mmol), to the mixture.[5]

  • Heat the reaction mixture to 65-70 °C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with 2N HCl (2 x 50 mL) followed by a saturated brine solution (50 mL).

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to obtain pure ethyl 2-cyano-3-phenylpropenoate.

2.4. Optimizing Yields with Ionic Liquids

Research has demonstrated that using certain ionic liquids, such as 1,2,3-trimethylimidazolium dimethyl phosphate, can serve as both the solvent and catalyst, significantly reducing reaction times and increasing yields.

Catalyst/Solvent SystemReaction TimeYield (%)Reference
DIPEAc in Hexane3-6 hoursHigh[5]
Piperidine in EthanolVariable40-95%[6]
1,2,3-trimethylimidazolium dimethyl phosphate15-20 min75-78%[8]

Application in Strobilurin Fungicide Synthesis

Strobilurins are a highly successful class of fungicides that act by inhibiting mitochondrial respiration in fungi, specifically by blocking electron transfer at the Qo site of the cytochrome bc1 complex.[9] The synthesis of many strobilurin analogues, such as Azoxystrobin, involves the coupling of a substituted phenol with a heterocyclic core. While this compound is not a direct precursor to Azoxystrobin itself, its structural motifs are representative of the building blocks used in this field. The cyano group is often present in the final active molecule (e.g., the 2-cyanophenoxy group in Azoxystrobin).[10][11]

3.1. General Synthetic Strategy

The synthesis of a strobilurin like Azoxystrobin typically involves a nucleophilic aromatic substitution (SNAr) reaction. A key intermediate, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, is reacted with 2-cyanophenol in the presence of a base and sometimes a catalyst.[10][12]

3.2. Visualization of a Generic Strobilurin Synthesis Workflow

Strobilurin_Synthesis node1 Intermediate A Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate node3 Reaction Conditions Base (e.g., K₂CO₃, NaOH) Solvent (e.g., DMF) Catalyst (e.g., DABCO) node1:f1->node3:f0 Reacts with node2 Intermediate B 2-Cyanophenol node2:f1->node3:f0 Reacts with node4 Final Product Azoxystrobin node3:f1->node4:f0 Yields

Caption: General workflow for Azoxystrobin synthesis.

3.3. Protocol: Synthesis of Azoxystrobin (Illustrative)

This protocol illustrates the key coupling step in Azoxystrobin synthesis, based on principles described in the patent literature.[10][13]

Materials:

  • Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (1.0 eq)

  • 2-Cyanophenol (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.01-0.05 eq)

  • Dimethylformamide (DMF) as solvent

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add DMF, potassium carbonate, and 2-cyanophenol. Stir the mixture for 15-30 minutes to form the potassium salt of 2-cyanophenol.

  • Add the catalyst, DABCO, to the suspension.[10]

  • In a separate vessel, dissolve methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate in DMF.

  • Slowly add the solution of the pyrimidine intermediate to the 2-cyanophenoxide mixture at a controlled temperature (typically between 60-100 °C).

  • Monitor the reaction by HPLC or TLC until the starting material is consumed. Reaction times can vary significantly based on temperature and catalyst loading.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • The crude Azoxystrobin can be further purified by recrystallization from a suitable solvent system (e.g., methanol) to achieve high purity (>98%).[11]

Safety and Handling

This compound and related cyano-compounds must be handled with care.

  • GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound and its unsaturated precursor, ethyl 2-cyano-3-phenylpropenoate, are valuable and versatile intermediates in synthetic organic chemistry. Their efficient synthesis via the Knoevenagel condensation allows for the large-scale production necessary for industrial applications. The presence of multiple reactive functional groups makes them ideal starting points for building the complex molecular architectures required for modern agrochemicals, particularly high-efficacy fungicides like the strobilurins. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to leverage these key building blocks in their synthetic programs.

References

  • ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate ( 7 ) as a function... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP3476838A1 - METHOD FOR PREPARING AZOXYSTROBIN.
  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • Google Patents. (n.d.). CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.
  • IOSR Journals. (n.d.). Route of Knoevenagel Reaction from Conventional method to Greener methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008043978A1 - Preparation of azoxystrobin.
  • Google Patents. (n.d.). CN104974097A - Azoxystrobin synthesis method.
  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An environmentally benign way to synthesize 2-thiocyano-1,3-dicarbonyl compounds with high antifungal activity: a key role of solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145627A - Azoxystrobin synthesis method.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-phenylpropionate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyanoacetate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311392A - Synthetic method of azoxystrobin and special intermediate for synthesis.

Sources

Application Notes and Protocols: Ethyl 2-Cyano-3-Phenylpropanoate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-cyano-3-phenylpropanoate is a highly functionalized and versatile chemical scaffold, serving as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the activated methylene group flanked by electron-withdrawing cyano and ester moieties, render it an ideal starting material for constructing complex heterocyclic and carbocyclic systems. This guide provides an in-depth exploration of its chemical reactivity, detailed experimental protocols for key synthetic transformations, and insights into its application in drug discovery and development. We will delve into cornerstone reactions such as the Knoevenagel condensation, Gewald aminothiophene synthesis, and Hantzsch-type pyridine synthesis, illustrating the pathway from this fundamental building block to molecules with significant therapeutic potential.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of a starting material that offers multiple points for diversification is a strategic advantage. This compound (ECPP) is such a molecule.[1] It is characterized by an aromatic phenyl ring, a reactive cyano group, and a propanoate chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The true synthetic power of ECPP lies in the acidic proton at the α-carbon, a feature that unlocks a wealth of classical and multi-component reactions, enabling the rapid assembly of molecular complexity. This guide serves as a practical resource for researchers aiming to leverage the unique reactivity of ECPP to forge novel bioactive compounds.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. The key data for this compound is summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₁₂H₁₃NO₂PubChem[2]
Molecular Weight 203.24 g/mol PubChem[2]
CAS Number 6731-58-4PubChem[2]
Appearance Not specified; typically a liquid or low-melting solid-
SMILES CCOC(=O)C(CC1=CC=CC=C1)C#NPubChem[2]

Safety and Handling: this compound must be handled with appropriate care in a well-ventilated fume hood. It is classified with the following hazards:

  • H302+H312: Harmful if swallowed or in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.

Core Reactivity: The Activated Methylene Bridge

The synthetic utility of ECPP is dominated by the reactivity of the C-H bond at the C2 position. The adjacent cyano (-C≡N) and ester (-COOEt) groups are strongly electron-withdrawing, which significantly increases the acidity of the α-proton. This allows for easy deprotonation by even mild bases to form a resonance-stabilized carbanion (enolate), which is a potent nucleophile.

Caption: Key reactive centers of this compound.

This inherent acidity is the causal factor behind ECPP's participation in a wide range of condensation reactions, making it a premier substrate for generating carbon-carbon and carbon-heteroatom bonds.

Application I: Knoevenagel Condensation for Cyanoacrylamide Synthesis

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst.[3] This reaction is exceptionally useful for creating α,β-unsaturated systems, which are prevalent in pharmacologically active molecules.[3] Derivatives of (E)-2-cyano-3-phenylacrylamide, synthesized via this route, have demonstrated significant anti-inflammatory and antioxidant activities.[4][5]

Mechanistic Pathway

The reaction proceeds via a three-step sequence:

  • Enolate Formation: A base (e.g., piperidine, triethylamine) abstracts the acidic α-proton from the cyanoacetate precursor.

  • Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The intermediate aldol adduct rapidly eliminates a molecule of water to yield the thermodynamically stable α,β-unsaturated product.

Start Active Methylene Cmpd + Aldehyde Base Base (e.g., Piperidine) Start->Base + Catalyst AldolAdd Nucleophilic Attack on Carbonyl Start->AldolAdd Enolate Resonance-Stabilized Enolate Base->Enolate Deprotonation Enolate->AldolAdd Attack Intermediate β-Hydroxy Adduct (Aldol Intermediate) AldolAdd->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product (Cyanoacrylate) Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Protocol: Synthesis of (E)-Ethyl 2-cyano-3-phenylacrylate

This protocol is adapted from established procedures for Knoevenagel condensation.[6][7]

Materials:

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Toluene (10 mL)

  • Triethylamine (5-10 drops) or Piperidine (0.1 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol for recrystallization

  • Hexane and Ethyl Acetate for Thin Layer Chromatography (TLC)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and toluene (10 mL).

  • Add the basic catalyst (e.g., 5-10 drops of triethylamine).

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 3-6 hours.

  • Causality Checkpoint: The use of toluene and reflux conditions facilitates the removal of water formed during the condensation, driving the reaction to completion according to Le Châtelier's principle.

  • Monitor the reaction progress by TLC (8:2 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove the basic catalyst, followed by saturated NaCl solution (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Self-Validation: The crude product should be a pale yellow oil or solid. Purify the crude product by recrystallization from an ethanol/water mixture to obtain the pure (E)-ethyl 2-cyano-3-phenylacrylate as white crystals.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Application II: Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that provides access to highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[8] This scaffold is a privileged structure in medicinal chemistry, found in drugs like the antipsychotic Olanzapine and the anti-inflammatory Tinoridine.[9]

Mechanistic Pathway

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active nitrile. This is followed by the addition of sulfur to the intermediate, subsequent cyclization, and tautomerization to yield the aromatic 2-aminothiophene product.[10]

Start Ketone/Aldehyde + α-Cyano Ester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsat_Int α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsat_Int MichaelAdd Michael Addition of Sulfur Unsat_Int->MichaelAdd Sulfur Elemental Sulfur (S₈) Sulfur->MichaelAdd Thiolate_Int Thiolate Intermediate MichaelAdd->Thiolate_Int Cyclization Intramolecular Cyclization Thiolate_Int->Cyclization Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: Simplified workflow of the Gewald Reaction.

Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol demonstrates a typical Gewald reaction.

Materials:

  • Acetophenone (1.0 mmol, 120.15 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Elemental Sulfur (1.1 mmol, 35.27 mg)

  • Ethanol (15 mL)

  • Morpholine or Diethylamine (2.0 mmol)

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask, combine acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Cool the flask in an ice-water bath.

  • Add the base (morpholine, 2.0 mmol) dropwise to the stirred suspension over 5-10 minutes.

  • Causality Checkpoint: The reaction is often exothermic; adding the base slowly at a low temperature helps to control the reaction rate and prevent the formation of side products. Morpholine acts as both a base for the initial condensation and a nucleophile to open the S₈ ring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Self-Validation: A precipitate will typically form as the reaction progresses. Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the solid product. If necessary, recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure of the product by spectroscopic analysis.

Application III: Hantzsch-Type Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that traditionally combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines (DHPs).[11] These DHPs are themselves biologically important (e.g., as calcium channel blockers) and can be easily oxidized to the corresponding pyridine ring, a core structure in numerous pharmaceuticals.[12] While not a direct reaction of ECPP, its precursor, ethyl cyanoacetate, is a common component in related syntheses of highly substituted pyridines.

General Reaction Scheme

The process involves a series of condensation, addition, and cyclization reactions that efficiently construct the dihydropyridine core in a single pot.

Aldehyde Aldehyde Reaction Hantzsch Cyclocondensation Aldehyde->Reaction Ketoester1 β-Ketoester (2 eq.) Ketoester1->Reaction Ammonia Ammonia Source (NH₃) Ammonia->Reaction DHP 1,4-Dihydropyridine (DHP) Reaction->DHP One-Pot Synthesis Oxidation Oxidation DHP->Oxidation e.g., HNO₃, DDQ Pyridine Pyridine Derivative Oxidation->Pyridine

Caption: General workflow for the Hantzsch Pyridine Synthesis.

Protocol: Three-Component Synthesis of a Dihydropyridine Derivative

This is a representative protocol for a Hantzsch synthesis.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.2 mmol) to the solution.

  • Causality Checkpoint: Ammonium acetate serves as a convenient in-situ source of ammonia for the reaction.

  • Heat the mixture to reflux (approx. 78°C) and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

  • Self-Validation: The dihydropyridine product, being less polar than the starting materials, will often precipitate from the ethanol solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product. Recrystallize from ethanol if further purification is required.

  • The resulting DHP can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent.

Conclusion

This compound and its related cyano-activated precursors are demonstrably powerful and versatile platforms for the synthesis of bioactive molecules. The protocols detailed herein for the Knoevenagel condensation, Gewald reaction, and Hantzsch synthesis provide reliable and reproducible methods for generating molecular diversity. By understanding the underlying reactivity of the activated methylene group, researchers can rationally design and execute synthetic strategies to access novel anti-inflammatory, antimicrobial, and cardiovascular agents, underscoring the enduring value of this building block in modern drug discovery.

References

  • de Farias, P. A. M., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules. [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Gouda, M. A., et al. (2014). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Journal of Chemical and Pharmaceutical Research. [Link]

  • LookChem (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. LookChem. [Link]

  • Reddy, B. V. S., et al. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • Patil, S. A., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • International Journal of Current Microbiology and Applied Sciences (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. IJCMAS. [Link]

  • ChemTube3D (n.d.). Hantzsch pyridine synthesis. ChemTube3D. [Link]

  • Vogel, A. I. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]

Sources

Application Note: A Comprehensive Guide to the Alkylation of Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The alkylation of ethyl cyanoacetate is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of a diverse array of molecular architectures. This guide provides an in-depth exploration of the experimental procedure, grounded in mechanistic principles and practical laboratory insights. We will detail a robust, validated protocol for the alkylation of ethyl cyanoacetate using a primary alkyl halide and sodium ethoxide, discuss the critical chemical logic behind each step, and offer guidance on process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.

Introduction: The Synthetic Utility of Ethyl Cyanoacetate Alkylation

Ethyl cyanoacetate is an "active methylene" compound, characterized by a CH₂ group flanked by two electron-withdrawing groups (a nitrile and an ester). This structural motif renders the α-protons unusually acidic (pKa ≈ 11 in DMSO), facilitating their removal by a suitable base to form a resonance-stabilized carbanion, known as an enolate.[1] This nucleophilic enolate can then react with various electrophiles, most notably alkyl halides, in a classic SN2 reaction.[2][3] This process, a variant of the malonic ester synthesis, is fundamental for extending carbon chains and is a key step in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][4]

Mechanistic Rationale: A Tale of Two Steps

The overall transformation proceeds via a sequential two-step mechanism. Understanding this pathway is critical for making informed decisions during the experimental setup and for effective troubleshooting.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of ethyl cyanoacetate at the α-carbon. Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation. The ethoxide ion (EtO⁻) is a strong enough base to quantitatively remove a proton from the active methylene group, forming the sodium enolate of ethyl cyanoacetate and ethanol as a byproduct. The resulting enolate is stabilized by delocalization of the negative charge onto both the ester carbonyl and the nitrile group, which enhances its nucleophilicity.[4][5]

Step 2: Nucleophilic Substitution (SN2) The generated enolate anion acts as a potent nucleophile. In the presence of an alkyl halide, it attacks the electrophilic carbon atom of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This step forms the new carbon-carbon bond and displaces the halide ion as the leaving group. For this step to be efficient, primary or methyl halides are strongly preferred, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, which significantly reduces the yield of the desired alkylated product.[1][2][3][6]

Experimental Workflow A 1. Prepare Sodium Ethoxide Solution (Sodium + Absolute Ethanol) B 2. Cool Solution to 0-5 °C A->B C 3. Add Ethyl Cyanoacetate Dropwise B->C D 4. Add Alkyl Halide Dropwise C->D E 5. Warm to Room Temp & Reflux (Monitor for completion) D->E F 6. Quench Reaction (Pour into ice-water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer (Water & Brine) G->H I 9. Dry & Filter H->I J 10. Concentrate in vacuo I->J K 11. Purify by Vacuum Distillation J->K

Caption: Step-by-step experimental workflow for alkylation.

1. Preparation of Sodium Ethoxide Solution:

  • Causality: An anhydrous solution of sodium ethoxide is prepared in situ. Using fresh sodium and absolute ethanol ensures the absence of water, which would otherwise consume the base and hydrolyze the ester.

  • In a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a stopper, add 150 mL of absolute ethanol.

  • Carefully add 4.6 g (0.20 mol) of freshly cut sodium metal in small pieces through the condenser. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely.

  • Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to 0-5 °C using an ice-water bath.

2. Formation of the Enolate:

  • Causality: Slow addition at low temperature helps to control the exothermic deprotonation reaction.

  • Replace the stopper with a dropping funnel. Add 22.6 g (0.20 mol) of ethyl cyanoacetate to the dropping funnel.

  • Add the ethyl cyanoacetate dropwise to the stirred sodium ethoxide solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete enolate formation.

3. Alkylation (SN2 Reaction):

  • Causality: The alkyl halide is added after enolate formation is complete to maximize the desired reaction. The subsequent reflux provides the necessary activation energy for the SN2 reaction.

  • Add 0.22 mol (a 10% molar excess) of the primary alkyl halide to the dropping funnel.

  • Add the alkyl halide dropwise to the reaction mixture. An exothermic reaction may occur.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (the boiling point of ethanol is ~78 °C) and maintain reflux until the reaction is complete (typically 1-3 hours). The reaction can be monitored by testing the solution's pH; it should become neutral upon completion. [7] 4. Workup and Isolation:

  • Causality: The workup is designed to remove the ethanol solvent, inorganic salts (NaX), and any unreacted starting materials, isolating the crude product.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into approximately 400 mL of ice-water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (1 x 100 mL) and then with saturated NaCl (brine) solution (1 x 100 mL). The brine wash helps to break up emulsions and remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

5. Purification:

  • Causality: Vacuum distillation is the standard method for purifying liquid products of this nature, as it allows for distillation at a lower temperature, preventing potential decomposition of the product.

  • The resulting crude oil is purified by vacuum distillation to yield the pure alkylated ethyl cyanoacetate.

Representative Quantitative Data

The following table provides an example based on the alkylation with 1-bromobutane.

ParameterValueMoles (mol)
Ethyl Cyanoacetate22.6 g (19.8 mL)0.20
Sodium Metal4.6 g0.20
Absolute Ethanol150 mL-
1-Bromobutane30.1 g (23.7 mL)0.22
Expected Product Ethyl 2-cyanocaproate -
Theoretical Yield33.8 g0.20
Typical Isolated Yield27-30 g (80-90%)-
Boiling Point (Product)~115-118 °C at 15 mmHg-

Safety and Handling

  • Ethyl Cyanoacetate: Irritating to the skin, eyes, and respiratory system. Handle in a fume hood and wear gloves and safety glasses. [8][9]It is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents. [8][10]* Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with forceps, never with bare hands. Work in an anhydrous environment.

  • Sodium Ethoxide: Corrosive and reacts with water. Avoid inhalation of dust and contact with skin and eyes. [4]* Alkyl Halides: Many are toxic, volatile, and potential carcinogens. Always handle in a fume hood with appropriate gloves.

  • General Precautions: The initial reaction of sodium with ethanol is vigorous. Add sodium in small portions. Ensure the reaction apparatus is properly assembled and vented to prevent pressure buildup.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/glassware.2. Impure sodium or ethyl cyanoacetate.3. Inactive alkyl halide.1. Ensure all glassware is oven-dried. Use absolute ethanol.2. Use high-purity, recently purchased reagents.3. Use a fresh bottle of alkyl halide.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Insufficient base.1. Extend reflux time and monitor by TLC or GC.2. Ensure an equimolar amount of active sodium ethoxide is used.
Formation of Dialkylated Product The mono-alkylated product is also acidic and can be deprotonated and react again. This is more common with highly reactive alkylating agents like benzyl or allyl halides. [11]Use only a slight excess (1.05-1.10 equivalents) of the alkyl halide. Add the alkyl halide to the enolate solution at a controlled rate.
Competing E2 Elimination Use of secondary or tertiary alkyl halides.Strictly use primary or methyl halides. [1][3][6]This is the most critical parameter for avoiding this side reaction.
O-Alkylation Side Product The enolate has two nucleophilic sites (carbon and oxygen). O-alkylation is generally a minor pathway in these reactions but can be influenced by solvent and counter-ion.This is rarely a major issue under these standard protic solvent conditions. Using aprotic solvents like DMF can sometimes increase O-alkylation.

References

  • Glickman, S. A., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society, 67(6), 1012–1016. [Link]

  • Somogyi, E. G. (1951). U.S. Patent No. 2,553,065. U.S.
  • Chem Help ASAP. (2019). Alkylation of enolates in an SN2 reaction. YouTube. [Link]

  • CN103922934A - Alkylation method of active methylene compound.
  • Ingold, C. K. (1921). The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type. Journal of the Chemical Society, Transactions, 119, 329-341. [Link]

  • Cope, A. C., & Hancock, E. M. (1944). Ethyl (1-ethylpropenyl)methylcyanoacetate. Organic Syntheses, 24, 44. [Link]

  • All In One Chemistry. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link]

  • Inglis, J. K. H. (1928). Ethyl cyanoacetate. Organic Syntheses, 8, 74. [Link]

  • LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

  • WO2012128265A1 - Process for producing cyanoacetic acid esters.
  • Ece, H., et al. (2015). Alkylation of Active Methylene Compounds. ResearchGate. [Link]

  • Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(3), 419-428. [Link]

  • Ekeeda. (2019). Reaction of Alkyl Halide with Sodium Alkoxide. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023). Alkylation of Enolates. YouTube. [Link]

  • International Journal of Advanced Biotechnology and Research. (2014). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]

  • Zhang, Y., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 53, 03013. [Link]

Sources

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from Ethyl 2-cyano-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily available precursor, Ethyl 2-cyano-3-phenylpropanoate.[1][2] As a direct synthetic route is not prominently established in the literature, this guide proposes and details a robust three-step pathway. This multi-step synthesis is designed to be accessible to researchers and scientists in drug development, with a focus on explaining the chemical principles and experimental considerations at each stage. The protocols provided are based on established chemical transformations and have been adapted to the specific substrate .

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry.[1][2] This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2] The development of novel and efficient synthetic routes to access diverse quinazoline derivatives is therefore a critical endeavor for drug discovery professionals.

This guide addresses the synthesis of quinazolines from a less conventional starting material, this compound. The proposed pathway transforms this starting material into a suitable ortho-aminoaryl precursor, which is then cyclized to form the desired heterocyclic core.

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-step sequence, transforming the starting material into a versatile intermediate for quinazoline synthesis.

G start This compound step1 Step 1: Nitration start->step1 intermediate1 Ethyl 2-cyano-3-(2-nitrophenyl)propanoate step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 intermediate2 Ethyl 3-(2-aminophenyl)-2-cyanopropanoate step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 end Quinazoline Derivative step3->end

Figure 1: Proposed three-step synthesis of a quinazoline derivative from this compound.

Experimental Protocols and Scientific Rationale

Step 1: Nitration of this compound

Objective: To introduce a nitro group at the ortho position of the phenyl ring. This is a crucial step to install the nitrogen functionality required for the subsequent cyclization.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and most effective reagent for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (0-10 °C) to control the reaction rate and minimize the formation of byproducts, including dinitrated compounds.

  • Directing Effects: The side chain on the phenyl ring is an alkyl group, which is an ortho-, para-director. Therefore, a mixture of ortho- and para-nitrated products is expected. The ortho-isomer is the desired precursor for quinazoline synthesis. These isomers will need to be separated in the work-up.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 10.16 g (0.05 mol) of this compound to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by cautiously adding 4.7 mL (0.055 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The nitrated product will precipitate as an oil or solid. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product, a mixture of ortho- and para-isomers, should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired ortho-isomer.

Table 1: Reagent Quantities for Nitration

ReagentMolar Mass ( g/mol )QuantityMoles
This compound203.2410.16 g0.05
Concentrated Nitric Acid63.014.7 mL0.055
Concentrated Sulfuric Acid98.0830 mL-
Step 2: Selective Reduction of the Nitro Group

Objective: To selectively reduce the aromatic nitro group to an amine without affecting the nitrile and ester functionalities.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using platinum or palladium on carbon is a highly effective method for the reduction of aromatic nitro groups.[5] This method is often clean and proceeds under mild conditions. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid are known to be chemoselective for the reduction of nitro groups in the presence of nitriles and esters.[6] The choice of method may depend on the available equipment and the desired scale of the reaction. For this protocol, we will detail the catalytic hydrogenation method.

  • Solvent: A polar protic solvent like ethanol or methanol is typically used for catalytic hydrogenation.

  • Catalyst: 5-10 mol% of palladium on carbon (Pd/C) is a standard catalyst for this transformation.

Detailed Protocol (Catalytic Hydrogenation):

  • Dissolve 6.2 g (0.025 mol) of Ethyl 2-cyano-3-(2-nitrophenyl)propanoate in 100 mL of ethanol in a hydrogenation vessel.

  • Add 0.6 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Ethyl 3-(2-aminophenyl)-2-cyanopropanoate. This product is often used in the next step without further purification.

Table 2: Reagent Quantities for Reduction

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-cyano-3-(2-nitrophenyl)propanoate248.246.2 g0.025
10% Palladium on Carbon-0.6 g-
Ethanol46.07100 mL-
Hydrogen Gas2.0250 psi-
Step 3: Cyclization to the Quinazoline Ring

Objective: To construct the quinazoline ring by reacting the ortho-aminoaryl intermediate with a one-carbon source.

Reaction Scheme:

Causality Behind Experimental Choices:

  • One-Carbon Source: Triethyl orthoformate is a common and effective reagent for introducing the C2 carbon of the quinazoline ring. It reacts with the amino group to form an intermediate that subsequently cyclizes.[7]

  • Catalyst: An acid catalyst, such as acetic acid or p-toluenesulfonic acid, is often used to facilitate the reaction.[7]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the cyclization and elimination of ethanol.

G cluster_0 Reaction Mechanism A Ortho-aminoaryl Intermediate C Intermediate Imidate A->C + HC(OEt)₃ - EtOH B Triethyl Orthoformate D Cyclized Intermediate C->D Intramolecular Cyclization E Quinazoline Product D->E - EtOH

Figure 2: Simplified mechanism of quinazoline formation from an ortho-aminoaryl precursor and triethyl orthoformate.

Detailed Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine 5.45 g (0.025 mol) of crude Ethyl 3-(2-aminophenyl)-2-cyanopropanoate, 11.1 g (0.075 mol) of triethyl orthoformate, and 1.5 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux (around 120-130 °C) and maintain reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate and acetic acid under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final quinazoline derivative.

Table 3: Reagent Quantities for Cyclization

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-(2-aminophenyl)-2-cyanopropanoate218.265.45 g0.025
Triethyl Orthoformate148.2011.1 g0.075
Glacial Acetic Acid60.051.5 mL-

Safety and Handling

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Reduction: Catalytic hydrogenation with palladium on carbon involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Ensure the system is properly set up and purged to avoid the risk of fire or explosion.

  • General: Handle all organic solvents in a well-ventilated area or a fume hood.

Conclusion

The multi-step synthesis outlined in this guide provides a reliable and adaptable method for the preparation of quinazoline derivatives from this compound. By carefully controlling the reaction conditions at each stage, researchers can successfully synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development programs. The principles and protocols described herein offer a solid foundation for the synthesis of a variety of substituted quinazolines.

References

  • Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal- and base-free reduction of nitroarenes to the corresponding anilines in water. The Journal of Organic Chemistry, 79(19), 9433–9439. [Link]

  • Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). The combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol. Organic Letters, 18(11), 2774–2776. [Link]

  • Niementowski, S. v. (1895). Synthesen von Chinolin- und Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572. [Link]

  • Ingold, C. K., & Ingold, E. H. (1926). The nature of the alternating effect in carbon chains. Part V. A discussion of aromatic substitution with special reference to the respective roles of polar and non-polar dissociation; and a further study of the relative directive efficiencies of oxygen and nitrogen. Journal of the Chemical Society (Resumed), 1310-1328. [Link]

  • Zhang, Z., et al. (2018). Palladium-Catalyzed Three-Component Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids: A Facile Synthesis of 2,4-Disubstituted Quinazolines. The Journal of Organic Chemistry, 83(15), 8744-8752. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010).
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2025). ResearchGate. [Link]

  • Solved Question: Draw the mechanism for nitration of phenylacetic acid. (2020). Chegg.com. [Link]

  • Rylander, P. N. (2002). Hydrogenation of C≡N and C=N Bonds. In Hydrogenation in Organic Synthesis (pp. 103-125). Elsevier. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). SciELO. [Link]

  • Heravi, M. M., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 774. [Link]

  • Dole, M. J., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molecules, 23(11), 2949. [Link]

  • Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. (2025). ResearchGate. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Process for the reduction of nitro derivatives to amines. (2015).
  • Ganthi, H. P., et al. (2019). Simple, convenient, and green synthetic protocols have been developed for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 9(56), 32585-32596. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

Sources

The Strategic Application of Ethyl 2-Cyano-3-Phenylpropanoate as a Versatile Intermediate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high specificity and potency is a paramount objective. Enzymes, as biological catalysts, are implicated in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. The strategic design and synthesis of small molecules that can modulate enzyme activity are central to the development of new medicines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of ethyl 2-cyano-3-phenylpropanoate as a key intermediate in the synthesis of a promising class of enzyme inhibitors. We will delve into the synthetic pathways, from the foundational Knoevenagel condensation to the formation of the saturated cyanoester, and its subsequent elaboration into dihydropyrimidinone-based enzyme inhibitors via the Biginelli reaction. This guide is designed to be a practical resource, offering detailed protocols, mechanistic insights, and a framework for the characterization and evaluation of these potential therapeutic agents.

I. Foundational Chemistry: Synthesis of the Precursor and the Key Intermediate

The journey to potent enzyme inhibitors begins with the robust and scalable synthesis of the core chemical scaffolds. In this section, we detail the synthesis of the unsaturated precursor, ethyl 2-cyano-3-phenylpropenoate, via the Knoevenagel condensation, followed by its reduction to the target intermediate, this compound.

A. Synthesis of Ethyl 2-Cyano-3-Phenylpropenoate via Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly efficient method for carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[1] In this case, ethyl cyanoacetate serves as the active methylene compound and benzaldehyde as the carbonyl component. The reaction is typically catalyzed by a weak base, such as piperidine or a tertiary amine.[2]

Reaction Mechanism: The reaction proceeds through the deprotonation of the α-carbon of ethyl cyanoacetate by the basic catalyst to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate.

Experimental Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Ethanol

  • Piperidine

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 2-cyano-3-phenylpropenoate as a white to pale yellow solid.

Data Presentation: Representative Yields for Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux2-485-95[2]
TriethylamineToluene105-11024~90[3]
B. Reduction of Ethyl 2-Cyano-3-Phenylpropenoate to this compound

The reduction of the electron-deficient carbon-carbon double bond in ethyl 2-cyano-3-phenylpropenoate is a critical step to yield the saturated target intermediate. This can be achieved through various methods, including catalytic hydrogenation or transfer hydrogenation.

1. Catalytic Hydrogenation:

This method involves the use of a metal catalyst (e.g., Palladium on carbon) and a hydrogen source (e.g., H₂ gas). The reaction is typically carried out in a suitable solvent under pressure.

Experimental Protocol 2: Catalytic Hydrogenation

Materials:

  • Ethyl 2-cyano-3-phenylpropenoate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve ethyl 2-cyano-3-phenylpropenoate in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50 psi).

  • Agitate the mixture at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[4]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

2. Transfer Hydrogenation using Hantzsch Ester:

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor molecule. The Hantzsch ester is a common and effective reagent for the conjugate reduction of α,β-unsaturated compounds.[5][6]

Experimental Protocol 3: Hantzsch Ester Mediated Transfer Hydrogenation

Materials:

  • Ethyl 2-cyano-3-phenylpropenoate

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Silica gel

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-phenylpropenoate (1 equivalent) and Hantzsch ester (1.1-1.5 equivalents) in a suitable organic solvent like dichloromethane.

  • Add a catalytic amount of an organocatalyst, such as a chiral phosphoric acid or a thiourea derivative, if enantioselectivity is desired (optional).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to separate the desired product from the oxidized Hantzsch ester and any remaining starting materials.

Visualization of the Synthetic Workflow:

SynthesisWorkflow reagents1 Benzaldehyde + Ethyl Cyanoacetate knoevenagel Knoevenagel Condensation reagents1->knoevenagel propenoate Ethyl 2-Cyano-3-phenylpropenoate (Unsaturated Precursor) knoevenagel->propenoate reduction Reduction propenoate->reduction propanoate This compound (Key Intermediate) reduction->propanoate

Caption: Synthetic workflow for the preparation of the key intermediate.

II. From Intermediate to Inhibitor: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to a diverse range of dihydropyrimidinones (DHPMs).[7] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including as enzyme inhibitors.[8] this compound, with its ester and adjacent methylene group activated by the cyano and phenyl groups, can serve as a key component in a Biginelli-type reaction.

Reaction Mechanism: The generally accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The β-dicarbonyl compound (or in our case, the activated cyanoester) then adds to this iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.

Experimental Protocol 4: Synthesis of a Dihydropyrimidinone-based Enzyme Inhibitor

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalyst (e.g., concentrated HCl or a Lewis acid like Yb(OTf)₃)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the purified dihydropyrimidinone derivative.

Visualization of the Biginelli Reaction Pathway:

BiginelliReaction intermediate This compound biginelli Biginelli Reaction intermediate->biginelli aldehyde Aromatic Aldehyde aldehyde->biginelli urea Urea/Thiourea urea->biginelli dhpm Dihydropyrimidinone (Enzyme Inhibitor) biginelli->dhpm EnzymeAssay reagents Prepare Enzyme, Substrate, and Inhibitor Solutions incubation Pre-incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Monitor Reaction Progress (Absorbance/Fluorescence) reaction->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for a typical enzyme inhibition assay.

V. Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile intermediate for the synthesis of potential enzyme inhibitors. The synthetic routes detailed in this application note, from the Knoevenagel condensation to the Biginelli reaction, provide a clear and reproducible pathway to novel dihydropyrimidinone scaffolds. The provided protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers to explore the therapeutic potential of these compounds. Future work should focus on expanding the library of dihydropyrimidinone derivatives by varying the aldehyde component and exploring different reaction conditions to optimize yields and discover compounds with enhanced inhibitory activity against a range of enzyme targets, including proteases, kinases, and others implicated in human diseases.

References

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available at: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available at: [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]

  • Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Available at: [Link]

  • Investigation renin inhibitor activity from flavonoids derivates by in silico study. PMC. Available at: [Link]

  • 2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. PubMed. Available at: [Link]

  • Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer. The Royal Society of Chemistry. Available at: [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. Available at: [Link]

  • Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. Organic Chemistry Research. Available at: [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Condensation. Wikipedia. Available at: [Link]

  • The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. Available at: [Link]

  • Renin inhibitors - mechanisms of action. Australian Prescriber. Available at: [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. Available at: [Link]

  • A convergent synthesis of the renin inhibitor CGP60536B. ResearchGate. Available at: [Link]

  • Reduction of Electron‐Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer. ResearchGate. Available at: [Link]

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. Available at: [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. Available at: [Link]

  • Sodium borohydride reduction of unsaturated conjugated 12-ketones derived from cholic acid. Journal of the Chemical Society C. Available at: [Link]

  • Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. The Royal Society of Chemistry. Available at: [Link]

  • REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Revue Roumaine de Chimie. Available at: [Link]

  • An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters. The Chemical Educator. Available at: [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available at: [Link]

  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Available at: [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available at: [Link]

  • METAL-FREE ASYMMETRIC TRANSFER HYDROGENATION WITH HANTZSCH ESTERS. University of Illinois. Available at: [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. ACS Publications. Available at: [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. NIH. Available at: [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Heterogeneous ester hydrogenation. St Andrews Research Repository. Available at: [Link]

  • Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. Available at: [Link]

  • Alkenes to Alkanes, Part 3: Without Hydrogen. YouTube. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC. Available at: [Link]

  • Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3- carboxylate. Organic Syntheses. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzaldehyde and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this classic C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when performing the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate:

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields can arise from several factors, including suboptimal catalyst choice, inappropriate solvent, insufficient reaction time, or the presence of side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]

Q2: What is the role of the catalyst, and which one should I choose?

The catalyst is typically a base that deprotonates the ethyl cyanoacetate, forming a nucleophilic enolate that attacks the benzaldehyde. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[1] The choice of catalyst can significantly impact the reaction. For instance, diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst.[2] Heterogeneous catalysts, such as Cu-Mg-Al layered double hydroxides, have also been used successfully and offer the advantage of easy separation.[3][4]

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the Knoevenagel condensation. Polar aprotic solvents like DMF and acetonitrile can lead to high conversions in short reaction times.[1] Ethanol is also a commonly used and effective solvent.[3][4] Interestingly, water has been explored as a green solvent for this reaction.[5][6] The use of non-polar solvents may result in longer reaction times.[1]

Q4: Can I run this reaction at room temperature?

Many Knoevenagel condensations can proceed at room temperature. However, some reactions may require heating to achieve a reasonable rate and go to completion.[1] The optimal temperature will depend on the specific catalyst and solvent system being used.

Q5: What are the common impurities I might see in my crude product?

Common impurities include unreacted benzaldehyde and ethyl cyanoacetate, the base catalyst, and potentially colored byproducts, especially if the reaction is heated to high temperatures.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of the Knoevenagel condensation.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps Scientific Rationale
Ineffective Catalyst 1. Verify Catalyst Activity: Ensure your catalyst has not degraded. If possible, use a fresh batch. 2. Screen Different Catalysts: Experiment with alternative catalysts such as piperidine, DIPEAc, or an ionic liquid like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]).[2][6]The basicity of the catalyst is crucial for the initial deprotonation of ethyl cyanoacetate. If the catalyst is too weak or has degraded, the formation of the nucleophilic enolate will be inefficient.
Suboptimal Solvent 1. Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, acetonitrile, or even water.[1][5][6] 2. Ensure Solubility: Confirm that your starting materials are soluble in the chosen solvent at the reaction temperature.The solvent influences the solubility of reactants and intermediates, and can also affect the rate of the reaction through stabilization of charged species.
Insufficient Reaction Time or Temperature 1. Monitor the Reaction: Use TLC or GC-MS to track the consumption of starting materials and the formation of the product over time.[1] 2. Increase Temperature: Gradually increase the reaction temperature. Some systems may require refluxing to proceed efficiently.[1]Chemical reactions have an activation energy barrier. Increasing the temperature provides the necessary energy for the molecules to overcome this barrier and react at a faster rate.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Steps Scientific Rationale
Self-Condensation of Benzaldehyde 1. Use a Weaker Base: If using a strong base, switch to a weaker base like piperidine or an ammonium salt.[1]Strong bases can promote the self-condensation of aldehydes (an aldol condensation), leading to unwanted byproducts.
Michael Addition 1. Control Stoichiometry: Use a 1:1 molar ratio of benzaldehyde to ethyl cyanoacetate.The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can act as a Michael acceptor. Excess ethyl cyanoacetate enolate can add to the product via a Michael addition.
Formation of Colored Impurities 1. Lower Reaction Temperature: High temperatures can lead to the formation of colored byproducts.[7][8] 2. Purification: Use recrystallization or column chromatography to remove colored impurities.[7]At elevated temperatures, undesired side reactions and decomposition can occur, leading to the formation of complex, often colored, polymeric materials.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure using a Homogeneous Base Catalyst
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 mmol).[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the desired reaction rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.[7]

Protocol 2: Procedure using a Recyclable Ionic Liquid Catalyst in Water
  • Reactant Setup: In a flask, combine benzaldehyde (5 mmol), ethyl cyanoacetate (5 mmol), and 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%) in 5 mL of water.[6]

  • Reaction: Stir the mixture at the desired temperature.

  • Work-up: Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the ionic liquid can potentially be recycled.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.[9]

Data Presentation

The following table summarizes the effect of different catalysts on the yield of ethyl (E)-2-cyano-3-phenylacrylate.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
DIPEAcHexane65-703-691[2]
Sodium EthoxideEthanolReflux-94-96[10]
[Bmim][OAc]Water--90-97[6]
Cu-Mg-Al LDHEthanol80-95[3][4]

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ethyl Cyanoacetate->Enolate + Base - H-Base+ Base Base Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct + H-Base+ - Base H_Base H-Base+ Final Product Ethyl (E)-2-cyano-3-phenylacrylate Aldol Adduct->Final Product - H2O

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Workflow for Optimization

This workflow outlines a logical approach to optimizing the reaction conditions.

Optimization_Workflow start Define Reaction: Benzaldehyde + Ethyl Cyanoacetate catalyst_screening Catalyst Screening (e.g., Piperidine, DIPEAc, Ionic Liquid) start->catalyst_screening solvent_screening Solvent Screening (e.g., Ethanol, Acetonitrile, Water) catalyst_screening->solvent_screening temp_optimization Temperature Optimization (Room Temp to Reflux) solvent_screening->temp_optimization analysis Analyze Yield and Purity (TLC, GC-MS, NMR) temp_optimization->analysis troubleshooting Troubleshooting (Low Yield, Side Products) analysis->troubleshooting Low Yield or Impurities optimized_protocol Optimized Protocol analysis->optimized_protocol High Yield & Purity troubleshooting->catalyst_screening Re-evaluate Conditions

Caption: A systematic workflow for optimizing reaction conditions.

References

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. ResearchGate. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over... ResearchGate. Available at: [Link]

  • Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. ResearchGate. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Alkylation of Ethyl 2-Cyanopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of ethyl 2-cyanopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial C-C bond-forming reaction. Here, we move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve issues leading to low yields and impure products.

Troubleshooting Guide

This section addresses specific, common problems encountered during the alkylation of ethyl 2-cyanopropanoate in a direct question-and-answer format.

Question 1: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

Low or no yield is a frequent issue that can often be traced back to a few critical experimental parameters. A systematic approach to troubleshooting is the most effective strategy.[1]

Possible Causes & Recommended Actions:

  • Inactive Base: The base is responsible for the crucial deprotonation of the α-carbon to form the nucleophilic carbanion.[2][3] If the base is old, has been improperly stored, or is of low quality, it may have lost its activity.

    • Solution: Always use a fresh batch of the base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), from a reputable supplier. Ensure it has been stored under an inert atmosphere and away from moisture.[1]

  • Presence of Moisture: The carbanion intermediate is highly reactive and will be readily quenched by any protic species, particularly water.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]

  • Impure Reactants: Impurities in either the ethyl 2-cyanopropanoate or the alkylating agent can inhibit the reaction.

    • Solution: Use high-purity starting materials. If purity is questionable, consider purification by distillation before use.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.[1]

    • Solution: Carefully calculate and measure the stoichiometry of the base and the alkylating agent relative to the ethyl 2-cyanopropanoate. A slight excess of the alkylating agent (e.g., 1.1 equivalents) is common, but this can sometimes lead to dialkylation.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.[1]

    • Solution: The initial deprotonation is often carried out at 0 °C to control the exothermic reaction. After the addition of the alkylating agent, the reaction is typically allowed to warm to room temperature and stirred for several hours.[2] Optimization may be required based on the specific base and solvent system.

Question 2: My TLC and NMR analysis show a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

The most common byproduct in this reaction is the dialkylated product. This occurs because the mono-alkylated product still possesses an acidic proton that can be deprotonated and react with a second molecule of the alkylating agent.[1][2]

Minimizing Dialkylation:

  • Slow Addition of Alkylating Agent: The key to favoring mono-alkylation is to maintain a low concentration of the alkylating agent at all times.

    • Solution: Add the alkylating agent dropwise to the reaction mixture over an extended period using a dropping funnel. This ensures that the newly formed carbanion is more likely to react with the alkylating agent before the mono-alkylated product can be deprotonated and react again.[1]

  • Control of Stoichiometry: Using a large excess of the alkylating agent will inevitably lead to a higher proportion of the dialkylated product.

    • Solution: Use a slight excess of the ethyl 2-cyanopropanoate relative to the alkylating agent. This can help to ensure that the alkylating agent is consumed before significant dialkylation can occur.[1]

Question 3: I am struggling to isolate a pure product after the aqueous work-up. What are the best practices for purification?

Purification can be challenging due to the physical properties of the product and the presence of unreacted starting materials or side products.

Effective Purification Strategies:

  • Thorough Aqueous Work-up: This is the first and most critical step to remove the base, salts, and any water-soluble impurities.

    • Procedure: After quenching the reaction (typically with a slow addition of water at 0 °C), separate the organic layer.[1] Wash the organic layer sequentially with a dilute acid (e.g., dilute HCl) to neutralize any remaining base, followed by a wash with brine to remove the bulk of the water.[1][2]

  • Drying the Organic Layer: Residual water can interfere with subsequent purification steps.

    • Procedure: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[2]

  • Removal of Solvent: The solvent should be removed under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification.

    • Column Chromatography: For non-volatile products or to separate closely related impurities, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically effective.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the experimental design and theory behind the alkylation of ethyl 2-cyanopropanoate.

FAQ 1: What is the mechanism of this reaction and what are the key intermediates?

The reaction proceeds via the formation of a resonance-stabilized carbanion, which then acts as a nucleophile.[2]

  • Deprotonation: A base removes the acidic α-proton from ethyl 2-cyanopropanoate, which is positioned between two electron-withdrawing groups (an ester and a nitrile).[2][4] This results in the formation of a carbanion, also known as an enolate.

  • Nucleophilic Attack: The carbanion is a potent nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction.[3]

  • Product Formation: This nucleophilic attack forms the new C-C bond, resulting in the desired α-alkylated product.

G cluster_main Desired Mono-Alkylation Pathway cluster_side Side Reaction: Dialkylation A Ethyl 2-cyanopropanoate B Base (e.g., NaH) C Resonance-Stabilized Carbanion D Alkyl Halide (R-X) E Mono-alkylated Product F Mono-alkylated Product G Base H Carbanion of Product I Alkyl Halide (R-X) J Dialkylated Product

FAQ 2: How do I choose the most appropriate base for the reaction?

The choice of base is critical and depends on the pKa of the α-proton of ethyl 2-cyanopropanoate. The pKa is lower than that of diethyl malonate (~13) due to the strong electron-withdrawing nature of the nitrile group.[2] The base must be strong enough to deprotonate the starting material quantitatively but not so strong that it promotes unwanted side reactions.

BaseCommon SolventpKa of Conjugate AcidComments
Sodium Hydride (NaH) THF, DMF~36 (H₂)A strong, non-nucleophilic base. Often used as a dispersion in mineral oil, which should be washed away with dry hexanes before use. The reaction produces H₂ gas, which must be safely vented.
Sodium Ethoxide (NaOEt) Ethanol~16A strong base commonly used when ethanol is the solvent. Can lead to transesterification if the ester of the starting material is different.
Potassium tert-Butoxide (KOtBu) t-Butanol, THF~18A strong, sterically hindered base. Its bulkiness can sometimes be advantageous in controlling reactivity.
Lithium Diisopropylamide (LDA) THF~36A very strong, non-nucleophilic base. Typically used for kinetically controlled deprotonations at low temperatures. May be too strong for this application and could lead to side reactions.
FAQ 3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Polar aprotic solvents are generally preferred.[5]

Solvent TypeExamplesRole in the Reaction
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents are excellent at solvating the cation of the base (e.g., Na⁺) but do not solvate the carbanion as strongly. This leaves the carbanion "naked" and highly nucleophilic, which accelerates the rate of the desired alkylation reaction.
Polar Protic Ethanol, MethanolThese solvents can hydrogen bond with and stabilize the carbanion, reducing its nucleophilicity and slowing down the reaction. They are generally avoided unless the corresponding alkoxide is used as the base (e.g., NaOEt in EtOH).
Aprotic Nonpolar Hexane, TolueneThese solvents are generally poor choices as they do not effectively solvate the ionic intermediates, leading to very slow reaction rates.
FAQ 4: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple, fast, and effective method for monitoring the reaction's progress.[1]

  • Procedure: Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials (ethyl 2-cyanopropanoate and the alkylating agent).

  • Analysis: As the reaction proceeds, you will observe the consumption of the starting material spot and the appearance of a new spot for the product. The Rբ value of the product will typically be different from that of the starting materials. This allows for a qualitative assessment of when the reaction is complete.

For more quantitative analysis, gas chromatography (GC) can be used.

Experimental Protocols & Workflows

General Protocol for the Alkylation of Ethyl 2-Cyanopropanoate

This protocol provides a general methodology. Specific quantities and reaction times may need to be optimized.

  • Reaction Setup: Under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]

  • Addition of Reactant: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 2-cyanopropanoate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).[2]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1][2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.[1][2]

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.[1][2] Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1][2]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_base Is the base fresh and active? start->check_base check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes action_base Use fresh, high-quality base. check_base->action_base No check_reagents Are reactants pure? check_conditions->check_reagents Yes action_conditions Flame-dry glassware; use anhydrous solvent; run under inert gas. check_conditions->action_conditions No check_temp Was the temperature optimal? check_reagents->check_temp Yes action_reagents Purify starting materials (e.g., by distillation). check_reagents->action_reagents No check_dialkylation Is dialkylation the major side product? check_temp->check_dialkylation Yes action_temp Optimize temperature profile (e.g., cool for deprotonation, warm for reaction). check_temp->action_temp No action_dialkylation Add alkylating agent slowly; consider using a slight excess of the ester. check_dialkylation->action_dialkylation Yes success Yield Improved check_dialkylation->success No action_base->start action_conditions->start action_reagents->start action_temp->start action_dialkylation->start

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of Ethyl 2-Cyanopropanoate.
  • BenchChem. (n.d.). Ethyl 2-Cyanopropanoate: A Viable Alternative to Malonic Esters in Synthesis.
  • Wikipedia. (2023, December 2). Ethyl cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyanopropionate. PubChem. Retrieved from [Link]

  • ResearchGate. (2013). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-cyanopropanoate. Retrieved from [Link]

  • YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). CARBANIONS. Retrieved from [Link]

Sources

Technical Support Guide: Stabilizing the Enolate Intermediate in Ethyl Cyanoacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-cyano-3-phenylprop-2-enoate via the Knoevenagel condensation. Our focus is on the critical step of forming and stabilizing the enolate intermediate of ethyl 2-cyanoacetate, a frequent source of experimental challenges.

A Note on the Target Molecule: The Knoevenagel condensation of benzaldehyde and ethyl 2-cyanoacetate directly yields the α,β-unsaturated product, ethyl (2E)-2-cyano-3-phenyl-2-propenoate .[1] The saturated analog, ethyl 2-cyano-3-phenylpropanoate, is subsequently produced via a reduction of this primary product. This guide focuses exclusively on mastering the initial, and most crucial, condensation step by controlling the enolate intermediate.

Section 1: The Core Mechanism - The Enolate's Central Role

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The reaction's success hinges on the efficient formation of a resonance-stabilized enolate from ethyl 2-cyanoacetate. This enolate acts as the key carbon nucleophile that attacks the electrophilic carbonyl carbon of benzaldehyde.

The mechanism proceeds via several key stages:

  • Deprotonation: A base removes the acidic α-proton from ethyl 2-cyanoacetate. This proton is particularly acidic due to the inductive and resonance effects of the adjacent cyano and ester groups, which stabilize the resulting negative charge.[2]

  • Enolate Formation: A resonance-stabilized enolate intermediate is formed. The negative charge is delocalized across the α-carbon and the oxygen of the ester group.[2][3]

  • Nucleophilic Attack: The more nucleophilic α-carbon of the enolate attacks the carbonyl carbon of benzaldehyde.[3][4]

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to form a β-hydroxy adduct.

  • Dehydration: This adduct readily eliminates a molecule of water to form the final, stable, conjugated α,β-unsaturated product.[1]

Knoevenagel_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_end Product Formation R1 Ethyl 2-cyanoacetate Enolate Resonance-Stabilized Enolate Intermediate R1->Enolate Deprotonation R2 Benzaldehyde Adduct β-Hydroxy Adduct R2->Adduct Base Base (e.g., Piperidine) Base->R1 Enolate->Adduct Nucleophilic Attack Product Ethyl (2E)-2-cyano-3-phenyl-2-propenoate Adduct->Product Dehydration Water H₂O Adduct->Water Troubleshooting_Workflow Problem Low Yield / Stalled Reaction Cause1 Is the Base Correct? Problem->Cause1 Cause2 Is the Solvent Optimal? Problem->Cause2 Cause3 Is Temperature Sufficient? Problem->Cause3 Sol1a Base too weak (pKaH < 9). Switch to Piperidine. Cause1->Sol1a Check pKa Sol1b Base too strong (e.g., alkoxide). Causes side reactions. Cause1->Sol1b Check for side products Sol2a Protic solvent (EtOH) may be reducing enolate concentration. Cause2->Sol2a Analyze polarity Sol3 Reaction may be kinetically slow. Increase temp to 40-60 °C. Cause3->Sol3 Apply moderate heat Sol2b Consider aprotic solvent (THF) or use Toluene with Dean-Stark to remove H₂O. Sol2a->Sol2b Experiment

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Validated Experimental Protocol

This protocol provides a reliable baseline for the synthesis of ethyl (2E)-2-cyano-3-phenyl-2-propenoate.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ethyl 2-cyanoacetate (1.0 eq)

    • Ethanol (Absolute, ~3-4 mL per gram of benzaldehyde)

    • Piperidine (0.1 eq)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Ice bath

  • Procedure:

    • To the round-bottom flask, add benzaldehyde , ethyl 2-cyanoacetate , and ethanol .

    • Begin stirring the mixture at room temperature to ensure homogeneity.

    • Add piperidine dropwise to the stirring solution. An exotherm may be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or gently heat to reflux for 45-60 minutes, monitoring by TLC (Thin Layer Chromatography). [5] 5. Once the reaction is complete (as indicated by the consumption of benzaldehyde), cool the flask in an ice bath.

    • The product will often crystallize or precipitate from the cold solution. If it does not, the slow addition of cold water may induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

    • Dry the product under vacuum to obtain ethyl (2E)-2-cyano-3-phenyl-2-propenoate as a white to pale yellow solid. [6]

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: Why is the α-proton of ethyl cyanoacetate so acidic?

    • The acidity is due to the stability of its conjugate base (the enolate). The negative charge on the α-carbon is delocalized through resonance onto the electronegative oxygen atom of the ester and the nitrogen atom of the cyano group, spreading the charge over three atoms. This high degree of stabilization makes the corresponding proton relatively easy to remove. [2]

  • FAQ 2: My final product is a mix of E/Z isomers. How can I control this?

    • The dehydration step leading to the final product can theoretically produce both E and Z isomers. However, the E-isomer, where the large phenyl and ester groups are trans to each other, is significantly more thermodynamically stable due to reduced steric hindrance. Under the typical equilibrium conditions of this reaction (especially with heating), the more stable E-isomer is the overwhelmingly major product. [1][7]If Z-isomer is observed, ensuring the reaction reaches thermodynamic equilibrium (e.g., by extending the reaction time) should favor the E-isomer.

  • FAQ 3: How do I proceed to synthesize the target molecule, this compound?

    • To obtain the saturated propanoate, the C=C double bond of the ethyl (2E)-2-cyano-3-phenyl-2-propenoate product must be reduced. This can be achieved through various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or using a chemical reductant like sodium borohydride (NaBH₄) in an appropriate solvent. This is a separate synthetic step performed after the Knoevenagel condensation is complete and the unsaturated product has been purified.

References
  • ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... Retrieved from ResearchGate. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. U.S. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. [Link]

  • LookChem. (n.d.). Cas 6731-58-4,ethyl 2-cyano-3-phenyl-propanoate. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • JoVE. (2023). Reactivity of Enolate Ions. [Link]

  • ChemSynthesis. (n.d.). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. [Link]

  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • Neuman, R. C. (n.d.). Reactions of Enolate Ions and Enols. [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]

  • YouTube. (2022). Effect of solvent on enol content #shorts. [Link]

  • Fiveable. (n.d.). Enolate formation and reactions. [Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for Ethyl 2-cyano-3-phenylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the reaction of an active methylene compound (ethyl cyanoacetate) with a carbonyl group (benzaldehyde), typically catalyzed by a weak base.[1] While the reaction appears straightforward, achieving high yield and purity hinges critically on the precise control of reaction parameters, most notably the concentration of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Knoevenagel condensation for this synthesis?

A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this specific synthesis, a basic catalyst deprotonates ethyl cyanoacetate, creating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate subsequently eliminates a molecule of water to form the final product, this compound.[2]

Q2: What are the most common catalysts for this reaction, and how do they differ?

A2: A variety of catalysts can be employed, most of which are weak bases. Common choices include:

  • Piperidine: A widely used and effective secondary amine catalyst.[3][4][5] Its mechanism involves the formation of an iminium ion with the aldehyde, which increases its electrophilicity, and also acting as a base to deprotonate the ethyl cyanoacetate.[6][7]

  • Diisopropylethylammonium Acetate (DIPEAc): This bulky amine salt has been shown to be an effective catalyst, offering high yields in shorter reaction times under specific conditions.[8]

  • L-Proline: An environmentally benign amino acid catalyst that can promote the reaction efficiently, sometimes even in aqueous media.[9][10][11]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine that is also a popular and effective catalyst for this transformation.[2][12]

Q3: Why is optimizing the catalyst concentration so critical?

A3: Catalyst concentration represents a crucial trade-off.

  • Too Low: An insufficient concentration leads to a slow or stalled reaction, resulting in low conversion of starting materials and poor yield.

  • Too High: An excessive concentration can accelerate the formation of unwanted side products. A strong base or high concentration of a weak base can promote the self-condensation of benzaldehyde or lead to subsequent reactions of the desired product, such as Michael additions.[13] For example, in a study using DIPEAc, it was found that 10 mol% gave a 91% yield, and increasing the catalyst amount further did not improve the yield.[8] This demonstrates that there is an optimal loading beyond which there is no benefit and potential for increased side reactions.

Q4: How do solvent and temperature influence the catalyst's effectiveness?

A4: Solvent polarity and temperature are pivotal. Protic solvents like ethanol can participate in hydrogen bonding and are often effective.[4] Aprotic polar solvents such as DMF or acetonitrile can also lead to high conversions.[13] The choice of solvent can significantly influence reaction rates and yields.[8][13] Temperature affects the reaction rate; while many condensations proceed at room temperature, heating can be necessary for complete conversion.[13][14] However, higher temperatures can also promote side reactions, making optimization a balance between rate and selectivity.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

  • Potential Causes:

    • Inactive Catalyst: The amine catalyst (e.g., piperidine) may have degraded through oxidation or improper storage.

    • Insufficient Catalyst Loading: The catalyst concentration is below the threshold required to drive the reaction at a reasonable rate.

    • Presence of Water: The reaction is a condensation that produces water. Excess water at the start or accumulation during the reaction can inhibit catalyst activity or reverse key steps.[13]

    • Poor Reagent Quality: Benzaldehyde can oxidize to benzoic acid, and ethyl cyanoacetate can hydrolyze. Impurities in starting materials can interfere with the reaction.

    • Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst-solvent system.[14]

  • Recommended Solutions:

    • Validate Catalyst: Use a fresh bottle of catalyst or purify the existing stock.

    • Optimize Concentration: Perform a systematic screen of catalyst loading (e.g., 2, 5, 10, 15 mol%). Monitor yield and purity by TLC or GC to identify the optimum.

    • Ensure Anhydrous Conditions: Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[15] If the reaction is sluggish, removal of water via a Dean-Stark trap can be beneficial, particularly in non-polar solvents.[13]

    • Purify Reagents: Distill benzaldehyde and ethyl cyanoacetate immediately before use if purity is questionable.

    • Adjust Temperature: Gradually increase the reaction temperature in increments (e.g., from room temperature to 40°C, then 60°C) while monitoring progress by TLC.

Issue 2: Significant Formation of Side Products

  • Potential Causes:

    • Excessive Catalyst Concentration: Too much base promotes undesired reaction pathways.[13]

    • Prolonged Reaction Time/High Temperature: Leaving the reaction for too long after completion, especially at elevated temperatures, can lead to product degradation or polymerization.

    • Incorrect Type of Base: Using a strong base (e.g., sodium ethoxide) instead of a weak amine base can cause uncontrolled side reactions.[1]

  • Recommended Solutions:

    • Reduce Catalyst Loading: If side product formation is observed, decrease the catalyst concentration. Often, a catalytic amount (e.g., a few drops or <10 mol%) is sufficient.[3][4]

    • Monitor Reaction Closely: Use TLC to track the consumption of the limiting reagent. Once it is consumed, promptly begin the work-up procedure to quench the reaction.

    • Use a Weaker Base: Ensure the catalyst is appropriate. Piperidine, L-proline, or DIPEAc are generally preferred over stronger bases for their selectivity.[8][16]

Issue 3: Product is an Oil and Difficult to Purify

  • Potential Causes:

    • Presence of Impurities: Unreacted starting materials or side products can act as a eutectic mixture, preventing crystallization.

    • Residual Solvent: Trapped solvent can make the product appear oily.

    • Isomeric Mixture: The product can exist as E and Z isomers, and while the E-isomer is generally more stable, a mixture might be present that is harder to crystallize.[4]

  • Recommended Solutions:

    • Aqueous Work-up: After the reaction, perform an aqueous wash. If an acidic catalyst or byproduct is possible, wash with a mild base (e.g., NaHCO₃ solution). If a basic catalyst was used, wash with a mild acid (e.g., dilute HCl) to remove it. Finish with a brine wash.

    • Recrystallization: This is the most effective purification method. Ethanol or a mixture of ethanol and water is commonly used.[3][4] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography using a hexane/ethyl acetate solvent system is a reliable alternative for purification.[17]

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts reaction conditions and outcomes. The following table summarizes typical conditions for common catalysts.

CatalystTypical Concentration (mol%)SolventTemperature (°C)Typical Yield (%)Reference
PiperidineCatalytic (drops) - 10Ethanol / MethanolRoom Temp - Reflux67 - 90+[4][16]
DIPEAc10Hexane65 - 70~91[8]
L-Proline10 - 20Ethanol / Water25 - 6078 - 95[10][11]
DABCO10 - 20Water / Ionic LiquidRoom Temp85 - 95+[12]
Experimental Protocols & Workflows
Protocol 1: Standard Piperidine-Catalyzed Synthesis

This protocol is a representative procedure for a lab-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.05 eq) to a suitable solvent (e.g., ethanol, 3-5 mL per mmol of benzaldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq or a few drops).[3][13]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80°C).[3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase.[8] The reaction is typically complete within 2-5 hours.[3][4]

  • Work-up: Once the benzaldehyde spot has disappeared on the TLC plate, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[4]

  • Purification: If necessary, recrystallize the crude product from ethanol to yield pure this compound.[3][4]

Protocol 2: Workflow for Catalyst Concentration Optimization
  • Parallel Reactions: Set up a series of identical small-scale reactions in parallel.

  • Vary Catalyst Loading: To each reaction, add a different concentration of the chosen catalyst (e.g., 1, 2, 5, 10, 15, and 20 mol%).

  • Uniform Conditions: Ensure all other parameters (temperature, solvent volume, stirring rate, reaction time) are kept constant across all reactions.

  • Monitor and Analyze: After a fixed time (e.g., 3 hours), take an aliquot from each reaction. Quench the aliquot and analyze it by a quantitative method like GC or HPLC to determine the percentage of product formed and starting material remaining.

  • Isolate and Evaluate: Upon completion, work up each reaction and isolate the product. Calculate the isolated yield for each catalyst concentration.

  • Determine Optimum: Plot the isolated yield versus catalyst concentration. The optimal concentration is the point at which the yield plateaus. This is the most efficient concentration, as adding more catalyst provides no further benefit.[8]

Visualizations
Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ECA Ethyl Cyanoacetate Enolate Enolate (Nucleophile) ECA->Enolate Deprotonation Cat Base (Catalyst) Intermediate Aldol Adduct Intermediate Enolate->Intermediate C-C Bond Formation Benz Benzaldehyde Benz->Intermediate Product This compound Intermediate->Product Elimination of Water Water H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckReagents Are reagents pure and catalyst active? Start->CheckReagents CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Purify Purify starting materials (distill). Use fresh catalyst. CheckReagents->Purify No CheckTime Is reaction complete? CheckConditions->CheckTime Yes OptimizeTemp Screen temperature range (e.g., RT to 80°C). CheckConditions->OptimizeTemp No Monitor Monitor by TLC until starting material is consumed. CheckTime->Monitor No Success Yield Improved CheckTime->Success Yes Purify->CheckConditions OptimizeCat Screen catalyst loading (e.g., 2-15 mol%). OptimizeTemp->OptimizeCat Monitor->Success

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Catalyst Optimization Workflow

Catalyst_Optimization Start Select Catalyst (e.g., Piperidine, L-Proline) Setup Set up parallel reactions (5-6 vials) Start->Setup Vary Vary catalyst concentration (1% to 20 mol%) Setup->Vary React Run all reactions under identical conditions (time, temp) Vary->React Analyze Analyze yield and purity (GC, HPLC, or isolated yield) React->Analyze Plot Plot Yield vs. Catalyst Concentration Analyze->Plot Decision Does yield plateau? Plot->Decision Optimum Optimum concentration identified Decision->Optimum Yes Rerun Expand concentration range and re-run Decision->Rerun No Rerun->Setup

Caption: Workflow for optimizing catalyst concentration.

References
  • ResearchGate. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments...
  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}.
  • National Center for Biotechnology Information. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2023). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions.
  • ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation.
  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation.
  • Semantic Scholar. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

  • ChemRxiv. (2022). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6731-58-4,ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • ACS Omega. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. Retrieved from [Link]

  • Reddit. (n.d.). Piperidine catalyst in Knoevenagel reaction? r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • ResearchGate. (2025). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.
  • Royal Society of Chemistry. (n.d.). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. Retrieved from [Link]

  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Google Patents. (n.d.). CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate.
  • National Center for Biotechnology Information. (n.d.). L-Proline catalyzed one-step synthesis of 4,5-diaryl-2H-1,2,3-triazoles from heteroaryl cyanostilbenes via [3+2] cycloaddition of azide. Retrieved from [Link]

  • Google Patents. (n.d.). US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
  • SIELC Technologies. (n.d.). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Reaction Mixtures Containing Unreacted Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of reaction mixtures containing unreacted benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired products from residual benzaldehyde. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification processes.

Understanding the Challenge: The Properties of Benzaldehyde

Benzaldehyde (C₆H₅CHO) is a widely used aromatic aldehyde with a characteristic almond-like odor.[1][2] Its physical properties often complicate its removal from reaction mixtures. It is a colorless liquid at room temperature, sparingly soluble in water but miscible with many common organic solvents.[1] A significant challenge is its propensity to oxidize to benzoic acid upon exposure to air, especially at elevated temperatures, which can introduce further impurities.[3][4]

This guide will explore the three most effective strategies for removing unreacted benzaldehyde:

  • Reactive Extraction with Sodium Bisulfite: A classic and highly effective method that leverages the formation of a water-soluble adduct.

  • Distillation (Vacuum and Steam): Physical separation based on boiling point differences, suitable for thermally stable compounds.

  • Chemical Scavenging: The use of solid-phase reagents to selectively bind and remove the aldehyde.

Method Selection: A Decision-Making Workflow

Choosing the right purification strategy depends on the properties of your desired compound, the scale of your reaction, and the available equipment. The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Reaction Mixture with Benzaldehyde product_stability Is the desired product thermally stable and non-volatile? start->product_stability product_solubility Is the desired product stable to aqueous base/acid and immiscible with water? product_stability->product_solubility No distillation Distillation (Vacuum or Steam) product_stability->distillation Yes scale What is the scale of the reaction? product_solubility->scale No bisulfite Reactive Extraction with Sodium Bisulfite product_solubility->bisulfite Yes small_scale Small Scale (<1g) scale->small_scale large_scale Large Scale (>1g) scale->large_scale scavenger Chemical Scavenging small_scale->scavenger large_scale->bisulfite

Caption: Decision tree for selecting a benzaldehyde removal method.

Reactive Extraction with Sodium Bisulfite

This is often the most effective and widely applicable method for removing benzaldehyde. It relies on the reversible nucleophilic addition of the bisulfite anion to the aldehyde's carbonyl group, forming a water-soluble α-hydroxy sulfonate salt (the bisulfite adduct).[5][6] This salt can then be easily separated from the organic phase containing the desired product.

Mechanism of Bisulfite Adduct Formation

G cluster_0 Organic Phase cluster_1 Aqueous Phase Benzaldehyde Benzaldehyde (in organic solvent) Adduct Water-Soluble Bisulfite Adduct Benzaldehyde->Adduct Reaction at interface NaHSO3 Sodium Bisulfite (NaHSO3) NaHSO3->Adduct

Caption: Phase transfer of benzaldehyde during bisulfite extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. For every 100 mL of organic solution, use 50 mL of the bisulfite solution.

  • Agitation: Shake the separatory funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer for less dense solvents) containing the benzaldehyde-bisulfite adduct can be drained off.

  • Repeat: Repeat the washing step with a fresh portion of the sodium bisulfite solution to ensure complete removal of the benzaldehyde.

  • Aqueous Wash: Wash the organic layer with deionized water and then with brine to remove any residual bisulfite and to aid in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide: Bisulfite Extraction
Problem Possible Cause(s) Solution(s)
Incomplete Benzaldehyde Removal Insufficient amount of bisulfite solution.Use a larger volume of saturated sodium bisulfite solution or perform additional washes.[6]
Poor mixing of the two phases.Shake the separatory funnel more vigorously and for a longer duration.
The sodium bisulfite solution is old or has degraded.Prepare a fresh saturated solution of sodium bisulfite immediately before use.
Emulsion Formation High concentration of surfactants or polar impurities.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.[7][8]
Vigorous shaking.Invert the separatory funnel gently multiple times instead of vigorous shaking.
Allow the mixture to stand for an extended period. If the emulsion persists, filter the entire mixture through a pad of Celite®.[9]
Precipitate at the Interface The bisulfite adduct is insoluble in both phases.This can occur with highly non-polar aldehydes. Filter the entire mixture to collect the solid adduct, then separate the liquid layers.[10]
Difficulty Regenerating Benzaldehyde from Adduct (if desired) Incomplete hydrolysis of the adduct.Treat the aqueous adduct solution with either a strong base (e.g., 10% NaOH) or a strong acid (e.g., 10% HCl) and stir until the benzaldehyde separates as an oil.[11]

Distillation: Purification by Boiling Point Separation

Distillation is a viable option when the desired product is thermally stable and has a significantly different boiling point from benzaldehyde (179 °C at atmospheric pressure).[3]

Choosing the Right Distillation Method
Method Principle Best For... Considerations
Simple Distillation Separation of liquids with boiling points differing by at least 70 °C.[12]Removing a non-volatile impurity from benzaldehyde or vice-versa.Not effective for separating benzaldehyde from compounds with similar boiling points.
Fractional Distillation Uses a fractionating column to separate liquids with closer boiling points.Separating benzaldehyde from impurities with boiling points differing by less than 70 °C.[12]Requires careful control of heating and insulation of the column.
Vacuum Distillation Reduces the pressure, thereby lowering the boiling points of the components.Purifying thermally sensitive compounds or those with high boiling points (>150 °C at atmospheric pressure).[12][13]Requires specialized glassware and a vacuum source. All glass joints must be properly greased to prevent leaks.[13]
Steam Distillation Volatile compounds are co-distilled with water at a temperature below the boiling point of water.Isolating high-boiling, water-immiscible compounds like benzaldehyde from non-volatile solids or salts.[14][15][16]The product will be collected with a large amount of water and will require subsequent separation.
Step-by-Step Protocol: Vacuum Distillation of Benzaldehyde
  • Pre-treatment: If the crude mixture contains acidic impurities like benzoic acid, first wash the organic solution with 10% sodium carbonate or sodium bicarbonate solution, followed by water and brine. Dry the solution over an anhydrous drying agent.[3][4]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[13] Use a stir bar for smooth boiling. Grease all ground-glass joints to ensure a good seal.[13]

  • Heating and Evacuation: Begin stirring and gently heat the distillation flask in a heating mantle. Gradually apply vacuum from a water aspirator or vacuum pump.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of benzaldehyde at the given pressure (e.g., ~62 °C at 10 mmHg).[3]

  • Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent oxidation of the hot benzaldehyde.[4]

Troubleshooting Guide: Distillation
Problem Possible Cause(s) Solution(s)
Bumping Uneven heating or lack of nucleation sites.Use a magnetic stir bar for vigorous stirring. Ensure the heating mantle is properly sized for the flask and heats evenly.
Foaming Presence of surfactants or high molecular weight impurities.Add an anti-foaming agent. In steam distillation, avoid excessive boiling rates.[16]
Product Decomposition The compound is thermally unstable at its boiling point.Use vacuum distillation to lower the boiling point.[12][13]
Poor Separation Boiling points of the components are too close.Use a longer, more efficient fractionating column for fractional distillation.

Chemical Scavenging: Selective Removal with Solid-Phase Reagents

For small-scale reactions or when the desired product is sensitive to the conditions of distillation or aqueous workup, chemical scavengers can be an excellent choice. These are typically polymer-supported reagents that selectively react with and bind the aldehyde, allowing for its removal by simple filtration.

Types of Aldehyde Scavengers
Scavenger Type Functional Group Reaction Advantages
Polymer-supported Hydrazine -NHNH₂Forms a hydrazone with the aldehyde.High efficiency and selectivity for aldehydes.[17][18]
Polymer-supported Amine -NH₂Forms an imine with the aldehyde.Effective for removing excess aldehydes after reductive amination reactions.
Polymer-supported Borohydride -BH₃⁻Reduces the aldehyde to the corresponding alcohol.The resulting alcohol may be easier to remove by chromatography or extraction.
General Protocol for Using a Polymer-Supported Scavenger
  • Reagent Selection: Choose a scavenger resin with a functional group that will react selectively with benzaldehyde under your reaction conditions.

  • Addition of Scavenger: Add the scavenger resin (typically 2-3 equivalents relative to the amount of benzaldehyde) to the reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of benzaldehyde by TLC or GC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin-bound benzaldehyde.

  • Washing: Wash the resin with a suitable solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Guide: Chemical Scavenging
Problem Possible Cause(s) Solution(s)
Incomplete Scavenging Insufficient amount of scavenger resin.Increase the equivalents of the scavenger resin and/or the reaction time.
Poor reactivity of the scavenger.Consider a different type of scavenger resin or a different solvent to improve reaction kinetics.[17][18]
Product Adsorption onto Resin The product has an affinity for the polymer support.Wash the resin thoroughly with several portions of a more polar solvent after filtration.

Frequently Asked Questions (FAQs)

Q1: My reaction is sensitive to water. Can I still use the sodium bisulfite method?

A1: The standard sodium bisulfite wash involves an aqueous solution, which may not be suitable for water-sensitive compounds. In such cases, you can try precipitating the bisulfite adduct by adding a saturated solution of sodium bisulfite in a water-miscible organic solvent like ethanol to your reaction mixture. The solid adduct can then be removed by filtration.

Q2: How can I safely store purified benzaldehyde?

A2: Purified benzaldehyde is prone to oxidation by air, forming benzoic acid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[19] Adding a small amount of a radical inhibitor like hydroquinone can also help to prolong its shelf life.[3]

Q3: Can I use column chromatography to remove benzaldehyde?

A3: Yes, column chromatography can be used, but it is often less efficient for removing large quantities of benzaldehyde compared to the other methods described. Benzaldehyde has a moderate polarity, so it can be separated from less polar or more polar compounds on silica gel or alumina. However, it may co-elute with products of similar polarity.

Q4: What are the safety precautions when working with benzaldehyde?

A4: Benzaldehyde is a combustible liquid and can be irritating to the skin, eyes, and respiratory tract.[1][20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.[19]

References

  • Purification of laboratory chemicals. (n.d.). Reddit. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]

  • Random Experiments. (2015, August 19). How to do a vacuum distillation (Benzaldehyde) [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, November 24). Forming the sodium bisulfite adduct of Benzaldehyde. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.5D: Step-by-Step Procedures for Steam Distillation. Retrieved from [Link]

  • de Oliveira, V. E., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Sciencemadness.org. (2015, May 25). Purification of benzaldehyde? Retrieved from [Link]

  • de Oliveira, V. E., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Lanxess. (2015, August). Benzaldehyde Product Safety Assessment. Retrieved from [Link]

  • ACS Publications. (2025, November 12). Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde... Retrieved from [Link]

  • Ace Chemistry. (2015, January 8). Organic Practical Setup 10. Steam distillation. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. Retrieved from [Link]

  • Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2025, May 14). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, September 7). Preparation of Benzaldehyde from Benzyl Alcohol. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1522996A - The preparation method of benzaldehyde, benzyl alcohol, benzoic acid.
  • OAE Publishing Inc. (2026, January 16). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. Retrieved from [Link]

  • Baxendale Group. (n.d.). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Retrieved from [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). Steam distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Baxendale Group. (n.d.). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Retrieved from [Link]

  • Waters Help Center. (n.d.). Sep-Pak XPoSure Aldehyde Sampler. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 22). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2-cyano-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, mass spectrometry is an indispensable tool for molecular identification. However, interpreting the fragmentation patterns of complex molecules can be a significant challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 2-cyano-3-phenylpropanoate. By examining its characteristic fragmentation pathways and comparing them with those of its structural isomers and analogs, this document offers a comprehensive roadmap for the confident identification of this and related compounds.

The Molecular Blueprint: Understanding the Fragmentation Drivers of this compound

This compound (C₁₂H₁₃NO₂) is a molecule that incorporates several key functional groups that dictate its behavior in a mass spectrometer. The presence of an ethyl ester, a cyano group, and a benzyl moiety provides multiple potential sites for ionization and subsequent fragmentation. Understanding the interplay of these groups is crucial for predicting and interpreting the resulting mass spectrum. The molecular weight of this compound is 203.24 g/mol , and its monoisotopic mass is 203.094628657 Da[1]. A GC-MS spectrum for this compound is cataloged by John Wiley & Sons, Inc. under the identifier KC-0-1861-3[1].

The primary fragmentation pathways are expected to be driven by the stability of the resulting carbocations and radical species. Key fragmentation processes to anticipate include:

  • Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon of the propanoate chain is susceptible to cleavage, leading to the formation of a stable benzyl cation or a tropylium ion.

  • Ester-related Fragmentations: The ethyl ester group can undergo characteristic fragmentations, such as the loss of the ethoxy group (-OCH₂CH₃) or ethylene (C₂H₄) through a McLafferty-type rearrangement.

  • Cyano Group Influence: The electron-withdrawing nature of the cyano group can influence the fragmentation pathways, potentially stabilizing adjacent cations or participating in rearrangements.

Charting the Fragmentation Pathways: A Predicted Spectrum

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed FragmentFragmentation Pathway
203[C₁₂H₁₃NO₂]⁺•Molecular Ion
158[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
130[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
116[C₈H₆N]⁺Benzylic cleavage with loss of the ethyl cyanoacetate radical.
91[C₇H₇]⁺Formation of the tropylium ion via rearrangement of the benzyl cation.
77[C₆H₅]⁺Phenyl cation, arising from further fragmentation.
29[C₂H₅]⁺Ethyl cation from the ester group.

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M This compound [M]⁺• (m/z 203) F158 [M - OCH₂CH₃]⁺ (m/z 158) M->F158 - •OCH₂CH₃ F130 [M - COOCH₂CH₃]⁺ (m/z 130) M->F130 - •COOCH₂CH₃ F116 [C₈H₆N]⁺ (m/z 116) M->F116 Benzylic Cleavage F29 Ethyl Cation [C₂H₅]⁺ (m/z 29) M->F29 Ester Cleavage F91 Tropylium Ion [C₇H₇]⁺ (m/z 91) F130->F91 - CH₂CN F116->F91 - HCN F77 Phenyl Cation [C₆H₅]⁺ (m/z 77) F91->F77 - C₂H₂

Caption: Predicted EI fragmentation of this compound.

A Comparative Analysis: Insights from Structural Analogs

To further refine our understanding, a comparison with the fragmentation patterns of structurally similar molecules is invaluable.

Isomeric Comparison: Ethyl 2-cyano-3-phenyl-2-propenoate

A key isomer is Ethyl 2-cyano-3-phenyl-2-propenoate, which differs by the presence of a double bond in the propanoate chain. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound[2]. The presence of the double bond is expected to significantly influence the fragmentation, favoring allylic cleavages and potentially leading to a more stable molecular ion due to increased conjugation. The fragmentation would likely still feature the formation of the tropylium ion (m/z 91) and losses related to the ethyl ester group.

Analog Comparison: Ethyl 2-cyano-3-phenyl-2-butenoate

This analog introduces an additional methyl group on the carbon adjacent to the phenyl ring[3]. This structural change would likely lead to a prominent fragment resulting from the loss of a methyl radical, and the benzylic cleavage would yield a substituted tropylium ion, shifting the characteristic m/z 91 peak to a higher mass.

Analog Comparison: Ethyl 2-ethyl-3-phenylpropanoate

This compound lacks the cyano group and instead has an additional ethyl group[4]. The absence of the electron-withdrawing cyano group would alter the electronic environment and likely lead to different relative abundances of the fragment ions. The fundamental fragmentation pathways, such as benzylic cleavage and ester-related losses, would still be expected.

Table 2: Comparison of Key Fragments in this compound and its Analogs

CompoundMolecular WeightKey Fragments (Predicted/Observed)
This compound203.24[M]⁺• (203), 158, 130, 116, 91, 77, 29
Ethyl 2-cyano-3-phenyl-2-propenoate201.22Likely prominent [M]⁺•, 91, and ester-related fragments.
Ethyl 2-cyano-3-phenyl-2-butenoate215.25Likely fragments corresponding to loss of methyl and a shifted tropylium ion.
Ethyl 2-ethyl-3-phenylpropanoate206.28Likely prominent benzylic cleavage and ester fragmentation without the influence of a cyano group.

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality mass spectra for this compound and related compounds, a standardized experimental approach is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard at a known concentration.

Gas Chromatography (GC) Conditions
  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension would be 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-350

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

The following diagram illustrates the general workflow for the GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection 1 µL Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Elution Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for GC-MS analysis.

Conclusion: A Powerful Tool for Structural Elucidation

The predictable and informative fragmentation pattern of this compound under electron ionization makes mass spectrometry a powerful tool for its identification. By understanding the key fragmentation pathways—benzylic cleavage leading to the characteristic tropylium ion, and cleavages associated with the ethyl ester functionality—researchers can confidently distinguish this compound from its isomers and other related structures. The comparative data and standardized protocols provided in this guide serve as a valuable resource for scientists engaged in the analysis of complex organic molecules, ultimately facilitating more efficient and accurate research and development.

References

  • PubChem. This compound. [Link]

  • NIST. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • PubChem. Ethyl 2-cyano-3-phenyl-2-butenoate. [Link]

  • PubChem. Ethyl 2-ethyl-3-phenylpropanoate. [Link]

Sources

A Senior Application Scientist's Guide to Alkyl Halide Reactivity in Cyanoacetate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and organic chemists, the alkylation of active methylene compounds like ethyl cyanoacetate is a cornerstone of C-C bond formation. As a variation of the classic malonic ester synthesis, this reaction provides a reliable pathway to a diverse range of substituted carboxylic acid derivatives and other valuable intermediates.[1][2][3][4][5] However, the success and efficiency of this synthesis are critically dependent on the choice of the alkylating agent.

This guide provides an in-depth comparison of the reactivity of various alkyl halides in the cyanoacetate alkylation. We will move beyond simple procedural steps to explore the underlying mechanistic principles that govern these differences, supported by experimental data and field-proven insights. Our focus is on the causality behind experimental choices, enabling you to optimize your synthetic strategies.

The Heart of the Reaction: An SN2 Mechanism

The alkylation of ethyl cyanoacetate is a classic example of a nucleophilic substitution reaction. The process begins with the deprotonation of the α-carbon of the cyanoacetate ester by a base (commonly sodium ethoxide) to form a resonance-stabilized enolate.[4][5] This enolate is a potent carbon nucleophile.

The crucial C-C bond-forming step occurs when this enolate attacks the electrophilic carbon of an alkyl halide. This attack proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[1][6] Understanding the principles of the SN2 reaction is paramount to predicting the reactivity of different alkyl halides. The SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (the halide) departs.[7] This mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[6]

Caption: General mechanism for cyanoacetate alkylation via SN2 pathway.

Two primary factors dictate the rate and success of this SN2 reaction: the structure of the alkyl group (R) and the nature of the halogen leaving group (X).[7][8]

Factor 1: The Structure of the Alkyl Group (R)

The rate of an SN2 reaction is exquisitely sensitive to steric hindrance at the electrophilic carbon center.[8][9] Because the reaction requires a direct, unimpeded path for the nucleophile to attack the back of the C-X bond, any bulky groups on or near this carbon will dramatically slow the reaction.[6][8]

This leads to a clear and predictable trend in reactivity:

Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°)

  • Methyl and Primary Alkyl Halides: These are the ideal substrates for cyanoacetate alkylation. The small hydrogen atoms attached to the electrophilic carbon present a minimal steric barrier, allowing for easy access by the cyanoacetate enolate.[7][10]

  • Secondary Alkyl Halides: The presence of two alkyl groups on the electrophilic carbon significantly increases steric bulk.[6] While alkylation is possible, reaction rates are much slower, and competing elimination reactions (E2) become a significant concern, reducing the yield of the desired substitution product.

  • Tertiary Alkyl Halides: These are effectively unreactive under SN2 conditions.[6][9] The three alkyl groups completely block the backside attack pathway. With tertiary halides, elimination is almost exclusively observed.

  • Branching at the β-carbon: Steric hindrance from adjacent carbons also slows the reaction. For example, 1-bromopropane will react faster than 1-bromo-2-methylpropane (isobutyl bromide).[9]

Steric_Hindrance title Impact of Steric Hindrance on SN2 Reactivity Methyl Methyl Halide (CH₃X) Minimal hindrance Very Fast Primary Primary Halide (RCH₂X) Low hindrance Fast Methyl->Primary Increasing Steric Bulk Secondary Secondary Halide (R₂CHX) Moderate hindrance Slow (E2 competes) Primary->Secondary Tertiary Tertiary Halide (R₃CX) Severe hindrance No S_N2 Reaction Secondary->Tertiary Nuc Nu:⁻ Nuc->Methyl:f0 Easy Attack Nuc->Primary:f0  Accessible Nuc->Secondary:f0  Hindered Attack

Caption: Steric hindrance drastically reduces SN2 reaction rates.

Comparative Reactivity Data

The following table summarizes the relative rates of reaction for various alkyl bromides with a nucleophile under SN2 conditions, illustrating the profound effect of substrate structure.

Alkyl BromideStructureClassRelative Rate
Methyl bromideCH₃BrMethyl~150
Ethyl bromideCH₃CH₂BrPrimary (1°)1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~0 (No SN2)

Data adapted from typical relative SN2 reaction rates.[6][7]

Factor 2: The Nature of the Halogen (X)

The second critical factor is the "leaving group ability" of the halide. A good leaving group is one that can stabilize the negative charge it takes with it upon departure.[11] In the context of the periodic table, for the halogens, leaving group ability increases as you go down the group.[12] This is because the larger anions (like I⁻) can distribute the negative charge over a larger volume, making them more stable and less basic.[12]

The order of reactivity for alkyl halides in an SN2 reaction is therefore:

R-I > R-Br > R-Cl > R-F

  • Alkyl Iodides (R-I): Iodide (I⁻) is an excellent leaving group because it is a very weak base.[11][13] The C-I bond is also the longest and weakest among the halides, facilitating its cleavage. Alkyl iodides are the most reactive substrates for cyanoacetate alkylation.

  • Alkyl Bromides (R-Br): Bromide (Br⁻) is also a very good leaving group and is widely used in these syntheses due to a good balance of high reactivity and lower cost compared to iodides.[14]

  • Alkyl Chlorides (R-Cl): Chloride (Cl⁻) is a reasonably good leaving group, but reactions with alkyl chlorides are noticeably slower than with bromides or iodides. Higher temperatures or longer reaction times may be required to achieve good conversion.

  • Alkyl Fluorides (R-F): Fluoride (F⁻) is a poor leaving group.[12] The C-F bond is very strong, and the fluoride ion is a relatively strong base, making it reluctant to depart. Alkyl fluorides are generally not suitable for this type of alkylation.

Experimental Protocol: A Self-Validating System

This protocol for the ethylation of ethyl cyanoacetate using ethyl bromide provides a reliable baseline for comparison. The causality behind each step is explained to ensure a robust and reproducible workflow.

Workflow Overview

Workflow A 1. Base Preparation (Sodium Ethoxide in Ethanol) B 2. Enolate Formation (Add Ethyl Cyanoacetate @ <50°C) A->B  Ensure complete base formation C 3. Alkylation (Add Alkyl Halide, then reflux) B->C  Control exotherm, prevent side reactions D 4. Quench & Workup (Neutralize, Extract with Ether) C->D  Drive reaction to completion E 5. Purification (Dry organic layer, Distill) D->E  Isolate crude product F Product: Alkylated Cyanoacetate E->F  Obtain pure product

Caption: Standard experimental workflow for cyanoacetate alkylation.

Step-by-Step Methodology

Objective: To synthesize ethyl 2-cyanobutanoate from ethyl cyanoacetate and ethyl bromide.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl cyanoacetate

  • Ethyl bromide

  • Diethyl ether

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: This in situ formation generates a solution of sodium ethoxide, the strong base required for deprotonation. Using absolute ethanol is critical to prevent the sodium from reacting with water, which would form sodium hydroxide and reduce yield.[15]

  • Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, add ethyl cyanoacetate (1.0 eq) dropwise, ensuring the temperature does not rise excessively.[15][16] A precipitate of the sodium enolate salt may form.

    • Causality: The acidic α-hydrogen of the cyanoacetate is removed by the ethoxide base, forming the nucleophilic enolate. Slow addition helps control the exothermic reaction.

  • Alkylation: Add ethyl bromide (1.05 eq) dropwise to the stirred mixture. After the addition is complete, heat the mixture to reflux for 2-4 hours.

    • Causality: The enolate performs an SN2 attack on the ethyl bromide. Refluxing provides the necessary activation energy to ensure the reaction goes to completion.[17] A slight excess of the alkyl halide ensures the enolate is fully consumed.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water. Neutralize carefully with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Causality: The water dissolves the sodium bromide salt byproduct. Neutralization protonates any remaining base. Diethyl ether is a suitable organic solvent for extracting the less polar product from the aqueous phase.

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by vacuum distillation.

    • Causality: Drying removes residual water from the organic phase. Vacuum distillation purifies the product from unreacted starting materials and higher-boiling impurities.

Conclusion and Recommendations

The reactivity of alkyl halides in cyanoacetate alkylation is dictated by the principles of the SN2 mechanism. For researchers aiming for high yields and clean reactions, the choice of alkylating agent is critical.

  • For Maximum Reactivity: Use primary alkyl iodides . They offer the best combination of low steric hindrance and excellent leaving group ability.

  • For a Balance of Reactivity and Cost: Primary alkyl bromides are the workhorse reagents for this transformation, providing excellent results under standard conditions.

  • For Slower, More Controlled Reactions: Primary alkyl chlorides can be used, but be prepared to use more forcing conditions (higher temperatures, longer reaction times).

  • Avoid: Secondary alkyl halides should be used with caution due to slow reaction rates and competing elimination. Tertiary alkyl halides are unsuitable for this SN2 reaction and will lead to elimination products.

By understanding the interplay between steric hindrance and leaving group ability, scientists can make informed decisions, troubleshoot reactions, and efficiently synthesize the target molecules that drive forward research and drug development.

References

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Reactivity of Alkyl Halides in SN2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Chapter 7 Alkyl Halides and Nucleophilic Substitution Source: University of Calgary URL: [Link]

  • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions Source: An open textbook by University of Alberta URL: [Link]

  • Source: Google Patents (EP1028105A1)
  • Title: How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers Source: ACS Publications (J. Org. Chem.) URL: [Link]

  • Title: 4.5: Factors affecting the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The Reaction of Alkyl Halides with Cyanide Ions Source: Chemistry LibreTexts URL: [Link]

  • Title: The Malonic Ester and Acetoacetic Ester Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: ALKYLATION OF CYANOACETIC ESTER Source: Zenodo (from J. Am. Chem. Soc.) URL: [Link]

  • Title: 7.3: Other Factors that Affect SN2 Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 21.10: Malonic Ester Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Malonic Ester Synthesis Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of diethyl diethylmalonate Source: Sciencemadness.org URL: [Link]

  • Title: Leaving Group Stability - SN1 and SN2 Reactions Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Leaving Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Malonic Ester Synthesis Source: Organic Chemistry Tutor URL: [Link]

  • Title: Malonic Ester Synthesis Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 2-cyano-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural validation of Ethyl 2-cyano-3-phenylpropanoate, a versatile chemical intermediate.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind the multi-pronged analytical strategy required for robust validation. We will explore how different spectroscopic methods provide complementary pieces of a puzzle, culminating in a high-confidence structural assignment. This guide is designed for researchers who require not just the "what" but the "why" of structural elucidation.

The Initial Hypothesis: The Proposed Structure

Before any analysis, we have a proposed structure for our target compound, this compound, synthesized, for instance, via a Knoevenagel condensation or similar reaction.[2]

Proposed Structure:

  • Molecular Formula: C₁₂H₁₃NO₂[3]

  • Molecular Weight: 203.24 g/mol [3]

  • Key Features:

    • An ethyl ester group (-COOCH₂CH₃)

    • A nitrile group (-C≡N)

    • A monosubstituted benzene ring (phenyl group)

    • A chiral center at the α-carbon (the carbon bonded to the cyano and ester groups)

    • A methylene bridge (-CH₂-) connecting the phenyl ring and the chiral center.

Our task is to use the full spectroscopic toolkit to confirm every one of these features and their connectivity.

The Validation Workflow: A Multi-Technique Approach

G cluster_0 Primary Validation cluster_1 Secondary Confirmation MS Mass Spectrometry (Confirm Molecular Weight & Formula) IR Infrared (IR) Spectroscopy (Identify Functional Groups) MS->IR Molecular Formula Confirmed NMR Nuclear Magnetic Resonance (NMR) (Map C-H Framework) IR->NMR Functional Groups Identified Purity Chromatography (HPLC/GC) (Assess Sample Purity) NMR->Purity Provisional Structure Assigned Chiral Chiral Analysis (Determine Enantiomeric Purity) Purity->Chiral Sample is Pure Report Final Structure Confirmation Report Chiral->Report Complete Characterization

Caption: Overall workflow for comprehensive molecular structure validation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry is the foundational first step. Before spending hours on complex NMR experiments, a simple MS analysis provides the most critical piece of data: the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition, providing strong evidence for the molecular formula.

Data Interpretation: For C₁₂H₁₃NO₂, the expected monoisotopic mass is 203.0946 g/mol .[3] An HRMS instrument should yield a mass-to-charge ratio (m/z) value extremely close to this theoretical value for the molecular ion [M+H]⁺ (204.1023) or other adducts.

ParameterExpected ValueSignificance
Molecular Ion (M⁺) m/z ≈ 203Confirms the overall molecular weight.
High-Resolution Mass m/z = 203.0946 ± 0.0005Provides strong evidence for the molecular formula C₁₂H₁₃NO₂.
Common Fragments m/z = 91 (tropylium ion)Indicates the presence of a benzyl group (C₆H₅CH₂-).
m/z = 174 ([M-C₂H₅]⁺)Suggests the loss of the ethyl group.
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Run in positive ion mode to detect protonated molecules ([M+H]⁺).

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy.

  • Analysis: Compare the measured m/z of the most intense peak corresponding to the molecular ion with the theoretical mass calculated for C₁₂H₁₃NO₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and inexpensive technique to confirm the presence of key functional groups.[4] For our target molecule, we are specifically looking for the characteristic stretching frequencies of the nitrile and the ester carbonyl. Their presence provides immediate, confirmatory evidence that the desired bond formations occurred during synthesis.

Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. We anticipate strong absorptions in specific regions.

Functional GroupBondExpected Absorption (cm⁻¹)Significance
Nitrile C≡N stretch~2225 cm⁻¹[5]Confirms the presence of the cyano group. This is a very sharp and characteristic peak.
Ester Carbonyl C=O stretch~1735-1750 cm⁻¹[6]Confirms the presence of the ester functional group.
Aromatic Ring C=C stretch~1450-1600 cm⁻¹Indicates the phenyl group.
C-H stretch>3000 cm⁻¹Aromatic C-H bonds.
Alkyl Groups C-H stretch<3000 cm⁻¹Aliphatic C-H bonds in the ethyl and methylene groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

  • Sample Scan: Lower the ATR press and apply gentle pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for the key absorption bands listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: If MS confirms the mass and IR confirms the functional groups, NMR spectroscopy maps the carbon-hydrogen framework, confirming connectivity.[7] It is the most powerful tool for unambiguous structure determination in solution. We use a combination of ¹H, ¹³C, and DEPT experiments to build a complete picture.

¹H NMR Spectroscopy: Proton Environments

Data Interpretation: ¹H NMR provides information on the number of different proton environments (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

AssignmentProtonsExpected Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic C₆H ₅-~7.2-7.4Multiplet (m)5HProtons on the monosubstituted benzene ring.[8]
α-Proton -CH(CN)CO-~4.0-4.2Triplet (t)1HDeshielded by both the cyano and ester groups. Split by the adjacent CH₂ group.
Ethyl Methylene -O-CH ₂-CH₃~4.1-4.3Quartet (q)2HDeshielded by the adjacent ester oxygen. Split by the methyl group's 3 protons.
Benzylic -C₆H₅-CH ₂-~3.1-3.3Doublet (d)2HAdjacent to the phenyl ring and the chiral center. Split by the α-proton.
Ethyl Methyl -O-CH₂-CH~1.2-1.4Triplet (t)3HStandard alkyl region. Split by the adjacent methylene group's 2 protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

Data Interpretation: ¹³C NMR shows all unique carbon environments in the molecule. We expect 10 distinct signals for the 12 carbons, as some aromatic carbons are equivalent by symmetry.

AssignmentExpected Shift (δ, ppm)Rationale
Ester Carbonyl ~165-170Typical chemical shift for an ester C=O.
Aromatic (C-ipso) ~135-140The carbon attached to the alkyl chain.
Aromatic (C-ortho, meta, para) ~127-130Aromatic carbons. Expect 3 signals due to symmetry.
Nitrile ~115-120Characteristic shift for a nitrile carbon.
Ethyl Methylene (-O-CH₂-) ~60-65Deshielded by the ester oxygen.
α-Carbon (-CH(CN)-) ~45-50The chiral center.
Benzylic (-CH₂-) ~35-40Standard benzylic carbon shift.
Ethyl Methyl (-CH₃) ~13-15Standard terminal methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if not already in the solvent.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard 1D proton spectrum with 8-16 scans.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to TMS at 0.00 ppm.

    • Integrate the peaks and analyze multiplicities.

  • ¹³C {¹H} NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition:

    • Run a DEPT-135 experiment. This sequence will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O and C≡N) will be absent. This is invaluable for confirming assignments.

G cluster_0 Spectroscopic Evidence struct C₆H₅-CH₂-CH(CN)-COO-CH₂-CH₃ Phenyl H's Benzylic CH₂ Alpha CH Ester CH₂ Ester CH₃ Nitrile C Carbonyl C HNMR ¹H NMR ~7.3 ppm (m, 5H) ~3.2 ppm (d, 2H) ~4.1 ppm (t, 1H) ~4.2 ppm (q, 2H) ~1.3 ppm (t, 3H) struct:f1->HNMR:h1_ph struct:f2->HNMR:h1_bz struct:f3->HNMR:h1_a struct:f4->HNMR:h1_e_ch2 struct:f5->HNMR:h1_e_ch3 CNMR ¹³C NMR 127-140 ppm ~38 ppm ~48 ppm ~62 ppm ~14 ppm ~117 ppm ~168 ppm struct:f1->CNMR:c13_ph struct:f2->CNMR:c13_bz struct:f3->CNMR:c13_a struct:f4->CNMR:c13_e_ch2 struct:f5->CNMR:c13_e_ch3 struct:f6->CNMR:c13_cn struct:f7->CNMR:c13_co IR IR (cm⁻¹) ~2225 ~1740 struct:f6->IR:ir_cn struct:f7->IR:ir_co

Caption: Correlation of structural fragments with their spectroscopic signals.

Alternative & Complementary Techniques: Beyond the Basics

A Senior Application Scientist knows that a validated structure is more than just a correct NMR spectrum; the sample itself must be validated. Spectroscopy tells you the structure of the major component, but chromatography tells you if other components are present.

Comparison: Spectrometry vs. Chromatography
TechniquePrimary Question AnsweredLimitations
Spectroscopy (NMR, MS, IR) What is the chemical structure?Insensitive to small amounts of impurities; does not quantify purity well.
Chromatography (HPLC, GC) How pure is the sample? How many components are present?Provides little to no structural information on its own (unless coupled with MS).
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A single, sharp peak in an HPLC chromatogram is strong evidence of a pure sample.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (MeCN), often with a small amount of acid like 0.1% formic acid to improve peak shape.[9] A typical starting point could be 60:40 MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis: Inject a small volume (5-10 µL) of the sample solution. A pure sample should result in a single major peak. Purity can be calculated based on the area percentage of the main peak.

Chiral Analysis: Addressing the Stereocenter

Expertise & Experience: Our target molecule is chiral. Standard spectroscopic techniques will not differentiate between the R and S enantiomers or a racemic mixture. In a pharmaceutical context, this is a critical omission, as enantiomers can have drastically different biological activities. Chiral chromatography is the definitive method for this analysis.[10][11]

Comparison of Chiral Analysis Methods

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase.[12]Gold standard; provides accurate quantification of enantiomeric excess (e.e.).Requires specialized, expensive chiral columns; method development can be time-consuming.
NMR with Chiral Shift Reagents A chiral lanthanide complex binds to the analyte, forming diastereomeric complexes that have different NMR chemical shifts.Uses standard NMR equipment.Can be complex to interpret; reagent may cause line broadening; less accurate for quantification than HPLC.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.[13]Very simple and fast.Requires a pure sample; provides no information on enantiomeric ratio, only the net rotation.

For regulatory and research purposes, Chiral HPLC is the preferred method for its accuracy and resolving power.

Conclusion

The structural validation of this compound, or any novel compound, is a process of building a case from complementary lines of evidence.

  • Mass Spectrometry establishes the molecular formula.

  • IR Spectroscopy confirms the key functional groups.

  • NMR Spectroscopy elucidates the precise connectivity of the C-H framework.

  • Chromatography confirms the purity of the analyzed sample.

  • Chiral Analysis addresses the stereochemical nature of the molecule.

By following this comprehensive, self-validating workflow, researchers can be confident that the structure they report is accurate, ensuring the integrity of all subsequent biological, chemical, and clinical studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228103, this compound. PubChem. [Link]

  • Kiran, G. et al. (2022). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]

  • SIELC Technologies (2018). Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts (2023). Summary of Organic Spectroscopy. [Link]

  • Wang, Z. et al. (2023). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Magnetic Resonance in Chemistry. [Link]

  • Al-Majid, A. M. et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]

  • Dunitz, J. D. (2023). The importance of accurate structure determination in organic chemistry. Oxford Academic. [Link]

  • Britannica (2023). Spectroscopy of organic compounds. Encyclopedia Britannica. [Link]

  • Zhang, L. et al. (2024). Unconventional approaches for chiral resolution. Journal of Nanobiotechnology. [Link]

  • Zhang, Y. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chiralpedia (2023). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • de Sousa, J. R. et al. (2019). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized Ethyl 2-cyano-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized compounds is a non-negotiable cornerstone of scientific rigor. Ethyl 2-cyano-3-phenylpropanoate, a versatile intermediate in the synthesis of various organic molecules, is no exception. Its purity directly impacts the yield, impurity profile, and ultimate viability of subsequent synthetic steps. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in experimental data and established analytical principles.

The synthesis of this compound, often achieved via a Knoevenagel condensation, can present challenges in achieving high purity.[1][2] Potential impurities can include unreacted starting materials, byproducts from side reactions, and stereoisomers. Therefore, a robust and validated analytical method is paramount for accurate characterization.

The Critical Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture.[3] Its application in pharmaceutical analysis is extensive due to its high resolution, sensitivity, and adaptability.[4] For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach, where a nonpolar stationary phase is used with a polar mobile phase.[4][5]

This guide will compare two primary RP-HPLC approaches for the purity assessment of this compound:

  • Method A: Isocratic Elution with a Conventional C18 Column

  • Method B: Gradient Elution with a Phenyl-Hexyl Column

The selection between these methods is dictated by the specific requirements of the analysis, including the need to resolve closely related impurities and the desired analysis time.

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase composition is critical for achieving optimal separation. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.[5]

Method A: The Workhorse - Isocratic C18 Analysis

The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention. An isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity and robustness.

Rationale for Selection: This method is often the first choice for routine purity checks due to its straightforward implementation and reproducibility. The hydrophobicity of the C18 stationary phase provides good retention for the relatively nonpolar this compound.

Method B: Enhanced Selectivity with a Phenyl-Hexyl Column and Gradient Elution

A Phenyl-Hexyl stationary phase offers alternative selectivity compared to a standard C18 column.[5] The phenyl groups in the stationary phase can engage in π-π interactions with aromatic analytes, providing a different separation mechanism that can be advantageous for resolving structurally similar impurities.[6] A gradient elution, where the mobile phase composition is changed during the analysis, is employed to effectively elute a wider range of compounds with varying polarities and to sharpen peaks.

Rationale for Selection: This method is particularly useful when dealing with complex impurity profiles or when baseline resolution of all components is challenging with a C18 column. The unique selectivity of the phenyl-hexyl phase can resolve impurities that co-elute on a C18 column. The gradient allows for the efficient elution of both less retained and more retained impurities in a single run.

Experimental Protocols

Synthesis of this compound

A common synthetic route is the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, often catalyzed by a weak base like piperidine.[7]

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and place it in an ice bath to induce crystallization.

  • If precipitation does not occur, pour the reaction mixture into ice water with stirring.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot ethanol.[8]

G cluster_synthesis Synthesis Workflow Reactants Benzaldehyde + Ethyl Cyanoacetate Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Add Catalyst Catalyst Piperidine in Ethanol Catalyst->Reaction Workup Crystallization/ Precipitation Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (0.5 mg/mL in Diluent) Filtration 0.45 µm Syringe Filtration SamplePrep->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (Method A or B) Injection->Separation Detection UV Detection (220 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

Caption: General workflow for HPLC analysis.

Performance Comparison and Data

The performance of each method was evaluated based on key chromatographic parameters. The data presented below is representative of what can be expected when analyzing a synthesized sample of this compound containing typical impurities.

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-HexylRationale for Performance
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5The alternative selectivity of the phenyl-hexyl column provides better separation of closely related aromatic impurities through π-π interactions.
Peak Tailing Factor (Main Peak) 1.21.1The gradient elution in Method B helps to maintain better peak shape for later eluting compounds.
Analysis Time ~15 min~30 minThe gradient method requires a longer run time to accommodate the gradient and re-equilibration.
Sensitivity (LOD for a key impurity) ~0.01%~0.005%The peak sharpening effect of the gradient elution leads to a better signal-to-noise ratio and thus lower detection limits.
Robustness HighModerateIsocratic methods are generally more robust to small variations in mobile phase composition and flow rate.

Data Interpretation:

  • Method A is suitable for routine quality control where speed and robustness are prioritized, and the impurity profile is well-characterized. A resolution of 1.8 is generally acceptable for quantification.

  • Method B is superior for method development, stability studies, and in-depth impurity profiling where complete separation of all components is critical. The enhanced resolution and sensitivity justify the longer analysis time.

Conclusion and Recommendations

Both the isocratic C18 and gradient Phenyl-Hexyl HPLC methods are viable for the purity assessment of synthesized this compound. The choice between them should be guided by the specific analytical objective.

  • For routine analysis and quality control , the simplicity and speed of Method A (Isocratic C18) make it an excellent choice.

  • For in-depth characterization, impurity profiling, and method development , the superior resolution and selectivity of Method B (Gradient Phenyl-Hexyl) are highly recommended.

It is imperative that any chosen HPLC method be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the generated data. [9][10]This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. [11]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Henry, R. A. Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • ResearchGate. A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ChemSynthesis. ethyl (2E)-2-cyano-3-phenyl-2-propenoate. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC Technologies. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Estan-Cerezo, G., et al. Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion. [Link]

  • ChemRxiv. Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • National Institutes of Health. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-cyano-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 2-cyano-3-phenylpropanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in a professional laboratory setting.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302+H312: Harmful if swallowed or in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling at all stages of the disposal process to prevent accidental exposure. The presence of the cyano group (C≡N) also warrants special attention due to the potential for the release of toxic cyanide compounds under certain conditions, such as exposure to strong acids.

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity, single exposureH335May cause respiratory irritation

Source: European Chemicals Agency (ECHA) C&L Inventory, via PubChem.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

  • Hand Protection: Wear nitrile gloves to prevent skin contact.[2] Given that this compound is a skin irritant, ensure gloves are inspected for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye irritation.[2]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[2]

  • Respiratory Protection: All handling of open containers of this compound, including preparation for disposal, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Step 1: Waste Segregation and Container Selection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. This container should be made of a material compatible with the chemical and should have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. In particular, avoid mixing with strong acids to prevent the potential generation of hydrogen cyanide gas.

Step 2: Waste Accumulation in the Laboratory

  • Location: The waste container should be stored in a designated satellite accumulation area within the laboratory, at or near the point of generation. This area should be clearly marked.

  • Container Management: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

  • Volume Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be accumulated in a satellite area.

Step 3: Preparing for Disposal Pickup

  • Final Sealing: Once the waste container is full, or if it is being prepared for scheduled pickup, ensure the lid is tightly sealed.

  • External Decontamination: Wipe the exterior of the container with an appropriate solvent (e.g., isopropanol) to remove any external contamination.

  • Request for Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department or a licensed waste management contractor.

Step 4: Off-Site Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies have the facilities and expertise to manage chemical waste in an environmentally responsible manner, typically through high-temperature incineration or other approved chemical treatment methods.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the contaminated absorbent into a designated hazardous waste container. Clean the spill area with an appropriate solvent.

    • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent the spill from entering drains.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Disposal of this compound Required hazards Review GHS Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Respiratory Irritant start->hazards Step 1 ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat hazards->ppe Step 2 container Select & Label Hazardous Waste Container ppe->container Step 3 collect Collect Waste in Chemical Fume Hood container->collect Step 4 storage Store Sealed Container in Satellite Accumulation Area collect->storage Step 5 pickup Request Hazardous Waste Pickup from EHS transport Transfer to Licensed Waste Management Facility pickup->transport Step 6 end Proper Disposal (e.g., Incineration) transport->end Step 7

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-phenylpropanoate
Reactant of Route 2
Ethyl 2-cyano-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.